Azepan-3-yl-(4-nitro-benzylidene)-amine
Description
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-(azepan-3-yl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H17N3O2/c17-16(18)13-6-4-11(5-7-13)9-15-12-3-1-2-8-14-10-12/h4-7,9,12,14H,1-3,8,10H2 |
InChI Key |
ITYOTPGFVBEWCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC(C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Azepan-3-yl-(4-nitro-benzylidene)-amine chemical structure and properties
Executive Summary
Azepan-3-yl-(4-nitro-benzylidene)-amine (CAS: 1019639-12-3) is a heterocyclic Schiff base integrating a seven-membered azepane ring with a nitro-substituted aromatic system.[1][2] This compound represents a strategic intersection in medicinal chemistry: the azepane moiety serves as a flexible, privileged scaffold often associated with CNS ligands and kinase inhibitors, while the nitrobenzylidene imine functionality acts as a reactive electrophilic warhead or a cleavable linker in prodrug design.
This guide details the structural characterization, synthetic pathways, and pharmacological potential of this molecule, designed for researchers in lead optimization and synthetic organic chemistry.
Part 1: Chemical Structure & Physiochemical Properties[3]
Structural Specifications
The molecule consists of a 3-aminoazepane core condensed with 4-nitrobenzaldehyde. The exocyclic nitrogen of the azepane at position 3 forms an azomethine (
| Property | Specification |
| IUPAC Name | |
| CAS Number | 1019639-12-3 |
| Molecular Formula | |
| Molecular Weight | 247.29 g/mol |
| Stereochemistry | Contains one chiral center at C3 of the azepane ring. Typically synthesized as a racemate unless chiral 3-aminoazepane is used. |
| Appearance | Yellow to orange crystalline solid (attributed to the |
| Solubility | Soluble in DMSO, DMF, CHCl |
Electronic & Steric Profile
-
Azepane Ring: The 7-membered ring adopts a twisted chair/boat conformation, providing greater lipophilicity and conformational flexibility compared to piperidine (6-membered) analogs. This flexibility allows for "induced fit" binding in protein pockets.
-
Schiff Base Linker: The imine bond (
) is polarized. The electron-withdrawing nitro group ( ) on the phenyl ring decreases electron density at the imine carbon, making it more susceptible to nucleophilic attack (e.g., hydrolysis or reduction). -
pKa: The secondary amine in the ring (azepane NH) is basic (predicted pKa ~10-11), while the imine nitrogen is significantly less basic (predicted pKa ~3-4).
Part 2: Synthesis Protocols
Retrosynthetic Analysis
The most robust route involves the condensation of 3-aminoazepane (1) with 4-nitrobenzaldehyde (2). The 3-aminoazepane precursor is often protected at the ring nitrogen (e.g., N-Boc-3-aminoazepane) during initial synthesis to prevent polymerization, but for this specific target, the ring nitrogen must be free or selectively deprotected.
Experimental Methodology
Reagents:
-
3-Aminoazepane (1.0 eq)
-
4-Nitrobenzaldehyde (1.0 eq)
-
Solvent: Anhydrous Ethanol or Methanol
-
Catalyst: Glacial Acetic Acid (cat. 2-3 drops)
-
Dehydrating Agent: Molecular Sieves (3Å) or anhydrous
Protocol:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (10 mmol, 1.51 g) in 20 mL of anhydrous ethanol.
-
Addition: Dropwise add a solution of 3-aminoazepane (10 mmol, 1.14 g) in 10 mL ethanol over 10 minutes.
-
Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Critical Step: Use a Dean-Stark trap or add molecular sieves to the reaction pot to drive the equilibrium forward by removing water. -
Monitoring: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde spot and the appearance of a fluorescent/UV-active product spot.
-
Work-up:
-
Cool reaction to room temperature.
-
If solid precipitates, filter and wash with cold ethanol.
-
If no precipitate, evaporate solvent under reduced pressure. Recrystallize the residue from hot ethanol/ether.
-
Synthesis Pathway Diagram
Figure 1: Condensation pathway for the synthesis of the target Schiff base.[3][4] The reaction proceeds via a carbinolamine intermediate followed by acid-catalyzed dehydration.
Part 3: Spectroscopic Characterization
To validate the structure, the following spectral signals are diagnostic:
Infrared Spectroscopy (FT-IR)
-
Imine Stretch: A strong, sharp band at 1620–1640 cm
. This confirms the formation of the Schiff base. -
Nitro Stretches: Two bands at ~1520 cm
(asymmetric) and ~1350 cm (symmetric). -
Azepane: A broad weak band around 3300–3400 cm
corresponding to the secondary amine of the azepane ring.
Nuclear Magnetic Resonance ( -NMR)
-
Azomethine Proton (
): A distinct singlet in the downfield region, typically 8.3–8.6 ppm . -
Aromatic Protons: Two doublets (integration 2H each) in the
7.8–8.3 ppm range, characteristic of a para-substituted benzene ring with an electron-withdrawing group. -
Azepane C3-H: A multiplet at
3.0–3.5 ppm , shifted downfield due to the adjacent nitrogen. -
Azepane Ring Protons: Complex multiplets in the
1.4–2.0 ppm range (6H) and 2.6–3.0 ppm (4H adjacent to ring N).
Part 4: Biological Applications & Pharmacophore Mapping
Pharmacological Potential
Azepane derivatives are increasingly replacing piperidines in drug discovery to alter metabolic stability and selectivity profiles.
-
Antibacterial/Antifungal: Schiff bases of nitrobenzaldehydes have documented activity against S. aureus and E. coli. The mechanism often involves intercalation with bacterial DNA or inhibition of cell wall synthesis.
-
Cytotoxicity: The nitro group is a bioreductive pharmacophore. Under hypoxic conditions (common in solid tumors), the nitro group can be reduced to a hydroxylamine or amine, generating reactive oxygen species (ROS) that induce apoptosis.
-
Kinase Inhibition: The 3-aminoazepane scaffold mimics the ribose binding motif of ATP, making this compound a potential fragment for kinase inhibitor design (e.g., CDK or JAK pathways).
Pharmacophore Interaction Map
Figure 2: Pharmacophore map highlighting functional regions for biological interaction. The azepane ring provides steric bulk and solubility, while the nitro-imine system drives reactivity.
References
-
Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.[5][6][7] Chemical Communications, 56, 7949-7952.
-
Majeed, R. H., et al. (2022).[8] Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.[8][9] International Journal of Molecular and Cellular Medicine, 11(4), 285-296.[8]
-
AK Scientific. (n.d.). Product Specifications: this compound (CAS 1019639-12-3).[1][2]
-
PubChem. (2025).[10] Azepan-3-amine (Precursor Data).[11] National Library of Medicine.
-
Schiff, H. (1864).[9] Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118-119. (Foundational Chemistry Reference).
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An In-Depth Technical Guide to Pharmacophore Modeling of Azepane-Based Schiff Bases
Abstract
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its three-dimensional flexibility and its presence in numerous biologically active compounds.[1][2][3][4] When incorporated into Schiff base structures, which are formed by the condensation of a primary amine with an aldehyde or ketone, the resulting molecules exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8] This guide provides a comprehensive, in-depth technical exploration of pharmacophore modeling as applied to azepane-based Schiff bases. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutics based on this promising chemical class.[9][10] We will delve into the theoretical underpinnings of pharmacophore modeling, present a detailed, field-proven workflow, and discuss the critical aspects of model validation and application in virtual screening and lead optimization.
Introduction: The Therapeutic Potential of Azepane-Based Schiff Bases
The azepane ring system is a key pharmacophore in a number of FDA-approved drugs and clinical candidates, highlighting its therapeutic significance.[1][3][11] Its non-planar, flexible nature allows for the exploration of diverse chemical space and the establishment of unique interactions with biological targets.[3] Schiff bases, characterized by the azomethine (-C=N-) group, are also well-established as biologically important motifs.[5][6][7][8] The combination of these two moieties in azepane-based Schiff bases creates a class of compounds with significant potential for drug discovery. Their diverse biological activities make them attractive candidates for targeting a range of diseases.[1][5][6]
Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), offers a powerful approach to understanding the structure-activity relationships (SAR) of these molecules.[12][13][14] A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[15][16][17] By identifying the key chemical features responsible for the biological activity of a set of known active compounds, a pharmacophore model can be generated and used to guide the design of new, more potent molecules and to search large chemical databases for novel hits.[15][16][17][18]
This guide will focus on a ligand-based pharmacophore modeling approach, which is particularly useful when the three-dimensional structure of the biological target is unknown.[17][19]
The Principles of Ligand-Based Pharmacophore Modeling
Ligand-based pharmacophore modeling operates on the principle that a set of molecules that bind to the same target and elicit a similar biological response likely share a common set of essential chemical features arranged in a specific 3D orientation.[16][19] The goal is to deduce this common pharmacophoric pattern from a collection of known active ligands.
The key features that constitute a pharmacophore model include:
-
Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.
-
Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.
-
Hydrophobic (HY): Non-polar groups that can engage in hydrophobic interactions.
-
Aromatic (AR): Aromatic ring systems.
-
Positive Ionizable (PI): Groups that are positively charged at physiological pH.
-
Negative Ionizable (NI): Groups that are negatively charged at physiological pH.
The process involves generating multiple conformations for each active ligand and then aligning them to identify the common spatial arrangement of these features.[19]
A Validated Workflow for Pharmacophore Modeling of Azepane-Based Schiff Bases
The following section outlines a detailed, step-by-step protocol for generating and validating a pharmacophore model for a series of azepane-based Schiff bases. This workflow is designed to be a self-validating system, incorporating critical checks and balances to ensure the scientific integrity of the resulting model.
Data Set Preparation: The Foundation of a Robust Model
The quality and diversity of the input data are paramount to the success of any pharmacophore modeling study.
Experimental Protocol:
-
Curation of the Training Set:
-
Compile a set of at least 15-20 azepane-based Schiff bases with experimentally determined biological activity against a common target (e.g., IC50, Ki values).
-
Ensure that the activity data spans a significant range (at least 2-3 orders of magnitude).
-
Include structurally diverse compounds to avoid generating a model that is biased towards a specific chemical scaffold.[19]
-
-
Curation of the Test Set:
-
Select a separate set of compounds (typically 5-10) with known activities that were not included in the training set. This set will be used for external validation of the final pharmacophore model.
-
-
Generation of a Decoy Set:
-
Create a much larger set of molecules (e.g., 1000-2000) that are structurally similar to the active compounds but are known to be inactive. This set is crucial for validating the model's ability to distinguish between active and inactive molecules. Decoy sets can be generated using tools like the DUD-E (Database of Useful Decoys: Enhanced).
-
Conformational Analysis: Exploring the 3D Chemical Space
Since the bioactive conformation of a ligand is often unknown, it is essential to generate a diverse and representative set of possible 3D structures for each molecule in the training set.
Experimental Protocol:
-
Energy Minimization: Perform an initial energy minimization of each 2D structure to obtain a reasonable starting 3D geometry.
-
Conformational Search: Employ a robust conformational search algorithm (e.g., Monte Carlo, systematic search) to generate a library of low-energy conformers for each molecule. A typical run might generate 100-250 conformers per molecule.
Pharmacophore Model Generation and Hypothesis Scoring
This is the core step where the common pharmacophoric features are identified and ranked.
Experimental Protocol:
-
Feature Identification: Identify the potential pharmacophoric features (HBA, HBD, HY, AR, etc.) in each conformer of the active molecules.
-
Common Feature Pharmacophore Generation: Utilize software packages like Phase, LigandScout, or MOE to identify common pharmacophore hypotheses.[15][20][21][22] These programs align the conformers of the active molecules and search for spatial arrangements of features that are common to all or most of them.
-
Hypothesis Scoring: The generated hypotheses are scored and ranked based on various parameters, such as the number of molecules that match the hypothesis, the alignment score, and the survival score. The top-scoring hypotheses are selected for further validation.
Caption: A generalized workflow for ligand-based pharmacophore modeling.
Rigorous Model Validation: Ensuring Predictive Power
A pharmacophore model is only as good as its ability to predict the activity of new compounds. Therefore, rigorous validation is a non-negotiable step.[23][24]
Experimental Protocol:
-
Internal Validation:
-
Fischer's Randomization Test: The statistical significance of the chosen hypothesis is assessed by generating multiple pharmacophore models from randomized training set data. A high confidence level (e.g., 95% or 99%) indicates that the original model is not due to chance.
-
Leave-One-Out (LOO) Cross-Validation: A series of models are built, each time leaving one molecule out of the training set.[19] The ability of each model to predict the activity of the left-out molecule is assessed.
-
-
External Validation:
-
The validated pharmacophore model is used to screen the test set of compounds. The model's ability to correctly classify these compounds as active or inactive is evaluated.
-
-
Decoy Set Screening and Enrichment Factor Calculation:
-
The model is used to screen the decoy set. The goal is to see if the model preferentially identifies the known active compounds over the inactive decoys.
-
The Enrichment Factor (EF) and Goodness of Hit (GH) score are calculated to quantify the model's performance.[18][25] A high EF value indicates that the model is effective at enriching the hit list with active compounds. A GH score above 0.7 is generally considered to indicate a very good model.[25]
-
Application of the Validated Pharmacophore Model
Once a robust and validated pharmacophore model has been generated, it can be applied to several key areas of the drug discovery process.[18][19]
Virtual Screening for Novel Hit Identification
The primary application of a pharmacophore model is to perform virtual screening of large chemical databases (e.g., ZINC, ChEMBL) to identify novel compounds that match the pharmacophoric features.[18][19][21] This allows for the rapid and cost-effective identification of potential new drug candidates.
Caption: The process of virtual screening using a pharmacophore model.
Lead Optimization and Scaffold Hopping
The pharmacophore model can guide the chemical synthesis of new analogs of a lead compound. By understanding the essential features for activity, medicinal chemists can make informed decisions about which parts of the molecule to modify to improve potency, selectivity, and pharmacokinetic properties. The model can also be used for "scaffold hopping" to identify new core structures that still present the key pharmacophoric features.
Integrating Pharmacophore Modeling with Other Computational Techniques
For a more comprehensive and robust drug discovery pipeline, pharmacophore modeling should be integrated with other computational methods.
Table 1: Synergistic Computational Approaches
| Technique | Synergy with Pharmacophore Modeling |
| Quantitative Structure-Activity Relationship (QSAR) | Pharmacophore-based alignments can be used to generate 3D-QSAR models, providing a quantitative correlation between the 3D structural features and biological activity.[23][26][27][28][29] |
| Molecular Docking | The hit list from a pharmacophore-based virtual screen can be further refined by docking the compounds into the active site of the target protein (if the structure is known) to predict their binding mode and affinity.[1] |
| Molecular Dynamics (MD) Simulations | MD simulations can be used to explore the dynamic behavior of the ligand-receptor complex and to refine the pharmacophore model by identifying the most stable and relevant interactions.[19] |
Conclusion and Future Perspectives
Pharmacophore modeling is an indispensable tool in modern drug discovery, providing a rational and efficient approach to identifying and optimizing novel therapeutic agents.[12][15][30] For the promising class of azepane-based Schiff bases, this computational technique offers a clear path to understanding their structure-activity relationships and unlocking their full therapeutic potential. The integration of pharmacophore modeling with other in silico methods, as well as with experimental validation, will continue to accelerate the discovery of new and effective medicines.[15] The continued development of more sophisticated algorithms and the increasing availability of high-quality biological data will further enhance the predictive power and utility of pharmacophore modeling in the years to come.
References
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- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Computer-Aided Molecular Design.
- Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works.
- DrugOn: a fully integrated pharmacophore modeling and structure optimiz
- Comput
- Computer-Aided Drug Design Methods. Methods in Molecular Biology.
- Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals.
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- Recent Advancements in Computational Drug Design Algorithms through Machine Learning and Optimiz
- List of softwares related to pharmacophore modeling.
- What are computational methods in drug discovery?.
- Pharmacophore Modeling in Drug Discovery and Development: An Overview.
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- Commercially available drugs contain azepine derivatives.
- C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals.
- OpenPharmaco: Open-source protein-based pharmacophore modeling software. GitHub.
- Quantitative Structure-Activity Relationships (QSAR) study and improving it of some schiff-base ligands as anticancer for prostate cancer. Journal of Chemical and Pharmaceutical Research.
- Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.
- Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences.
- Quantitative Structure-Activity Relationships ( QSAR) Study of Some Schiff- base ligands. Journal of Al-Nahrain University.
- Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities.
- Overview of Biological Activities and Synthesis of Schiff Base. International Journal for Multidisciplinary Research.
- QSAR for skin sensitisation via Schiff base formation.
- Directory of computer-aided Drug Design tools. Click2Drug.
- Synthesis, Characterization, Computational and Biological Activity of Some Schiff Bases and Their Fe, Cu and Zn Complexes. Molecules.
- Phase. Schrödinger.
- In silico 2D-QSAR Analysis of Schiff Bases (2-Oxo-N'-Phenylmethylidene-3, 4-Dihydro-2H-Chromene-3-Carbohydrazides) and Their Derivatives as Anticonvulsant Agents. Semantic Scholar.
- Screening, Synthesis, and QSAR Research on Cinnamaldehyde-Amino Acid Schiff Base Compounds as Antibacterial Agents. Molecules.
- Pharmacophore model validation using GH score method.
- Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of the Iranian Chemical Society.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
- Structure-based optimization of novel azepane derivatives as PKB inhibitors. Bioorganic & Medicinal Chemistry Letters.
- What is pharmacophore modeling and its applications?.
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The Elusive Imines: A Technical Guide to 3-Aminoazepane Imine Derivatives in Synthesis and Therapeutic Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-aminoazepane scaffold is a privileged motif in medicinal chemistry, lending its unique conformational properties to a range of bioactive molecules. While the synthesis and application of saturated 3-aminoazepane derivatives are well-documented, the corresponding imine derivatives remain a largely unexplored chemical space. This technical guide navigates the current understanding of 3-aminoazepane imines, primarily through their role as transient intermediates in innovative biocatalytic syntheses. We delve into the mechanistic intricacies of their formation, the challenges associated with their isolation, and the potential for their future development as stable, bioactive entities. By examining the broader landscape of imine chemistry, this guide offers a forward-looking perspective on the untapped therapeutic potential of 3-aminoazepane imine derivatives and outlines a strategic path for their investigation.
Introduction: The 3-Aminoazepane Core and the Imine Postulate
The seven-membered azepane ring of 3-aminoazepane provides a flexible yet constrained scaffold that is attractive for drug design. Its derivatives have been investigated for a variety of therapeutic applications. The introduction of an imine functionality within this framework presents an intriguing chemical modification that could significantly alter the molecule's electronic properties, reactivity, and biological target engagement.
Currently, the scientific literature does not describe the isolation and characterization of stable 3-aminoazepane imine derivatives. Instead, their existence is primarily inferred from their role as key, albeit transient, intermediates in the enzymatic synthesis of chiral 3-aminoazepanes. This guide will first illuminate this established role before exploring the prospective landscape of stable 3-aminoazepane imines.
The Transient Intermediate: In-Situ Formation of 3-Aminoazepane Imines in Biocatalysis
A significant advancement in the synthesis of enantiopure 3-aminoazepanes has been the development of multi-enzyme cascades.[1][2] These one-pot reactions offer a green and efficient alternative to traditional chemical methods, which often require harsh reagents and complex purification steps.[3] A key feature of these enzymatic pathways is the in-situ generation and subsequent reduction of a cyclic imine intermediate.
The Galactose Oxidase-Imine Reductase (GOase-IRED) Cascade
A prominent example is the synthesis of N-Cbz-protected L-3-aminoazepane from the corresponding amino alcohol, L-lysinol.[1][2] This cascade utilizes two key enzymes: a galactose oxidase (GOase) variant and an imine reductase (IRED).
The reaction proceeds through the following steps:
-
Oxidation: The GOase variant selectively oxidizes the primary alcohol of the N-Cbz-protected L-lysinol to an aldehyde.
-
Intramolecular Cyclization and Dehydration: The newly formed aldehyde undergoes a spontaneous intramolecular condensation with the terminal amine to form a cyclic imine intermediate.
-
Reduction: The IRED, in the presence of a cofactor (typically NADH or NADPH), stereoselectively reduces the cyclic imine to the final L-3-N-Cbz-aminoazepane product.
The streamlined nature of this one-pot reaction prevents the accumulation of the potentially unstable aldehyde and imine intermediates, driving the reaction towards the desired saturated amine product.
Experimental Protocol: Enzymatic Synthesis of L-3-N-Cbz-Aminoazepane
The following is a representative protocol based on published methods.[1]
Materials:
-
N-Cbz-L-lysinol
-
Galactose Oxidase (GOase) variant (e.g., M3-5)
-
Imine Reductase (IRED) (e.g., IR-49)
-
Catalase
-
Horseradish Peroxidase (HRP)
-
Nicotinamide Adenine Dinucleotide (NAD⁺) or Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺)
-
Glucose Dehydrogenase (for cofactor regeneration)
-
Glucose
-
Sodium Phosphate Buffer (pH 7.5)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of N-Cbz-L-lysinol (1 equivalent) in sodium phosphate buffer, add GOase, IRED, catalase, HRP, NAD(P)⁺, and glucose dehydrogenase.
-
Initiate the reaction by adding glucose (to drive cofactor regeneration).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired L-3-N-Cbz-aminoazepane.
Diagram of the GOase-IRED Cascade
Caption: GOase-IRED enzymatic cascade for the synthesis of L-3-N-Cbz-aminoazepane, highlighting the transient cyclic imine intermediate.
Challenges in the Isolation of 3-Aminoazepane Imines
The transient nature of the 3-aminoazepane imine intermediate in the biocatalytic cascade is a consequence of its inherent reactivity. Several factors contribute to the difficulty in isolating this compound:
-
Susceptibility to Hydrolysis: Imines are generally susceptible to hydrolysis back to the corresponding amine and carbonyl compound, especially in aqueous environments. The enzymatic reaction is performed in a buffer, providing a source of water for this reverse reaction.
-
Equilibrium with the Open-Chain Aldehyde: The cyclic imine exists in equilibrium with its open-chain amino-aldehyde tautomer. This equilibrium can be influenced by factors such as pH and solvent.
-
Propensity for Reduction: In the presence of the IRED and its cofactor, the imine is rapidly and efficiently reduced to the more stable saturated amine.
Overcoming these challenges would require significant modifications to the reaction conditions, such as performing the initial oxidation in an anhydrous organic solvent and carefully controlling the subsequent workup to avoid hydrolysis.
The Untapped Potential: Towards Stable 3-Aminoazepane Imine Derivatives
While the cyclic imine intermediate in the GOase-IRED cascade is fleeting, the broader field of organic chemistry offers strategies for the synthesis and stabilization of imines. Applying these principles to the 3-aminoazepane scaffold could unlock a new class of compounds with unique properties.
General Strategies for Imine Synthesis and Stabilization
The synthesis of stable imines typically involves the condensation of a primary amine with a ketone or aldehyde, often with the removal of water to drive the reaction to completion.[4] Key strategies for enhancing imine stability include:
-
Electronic Effects: Electron-withdrawing groups on the N-substituent and electron-donating groups on the C-substituents of the C=N bond can stabilize the imine.
-
Steric Hindrance: Bulky substituents around the imine bond can sterically protect it from nucleophilic attack, including hydrolysis.
-
Conjugation: Conjugation of the C=N double bond with aromatic rings or other pi systems can delocalize the electron density and increase stability.
Proposed Synthetic Routes to Stable 3-Aminoazepane Imine Derivatives
Leveraging these principles, one could envision several synthetic pathways to stable 3-aminoazepane imine derivatives:
-
Condensation with Aromatic Aldehydes: Reacting 3-aminoazepane with various substituted aromatic aldehydes could yield a library of stable imine derivatives. The aromatic ring would provide conjugative stabilization.
-
Introduction of Stabilizing Groups: Modification of the 3-aminoazepane core or the imine-forming partner with sterically bulky or electronically stabilizing groups could enhance the stability of the resulting imine.
Diagram of a Proposed Synthetic Route
Caption: Proposed synthetic route to stable 3-aminoazepane imine derivatives via condensation with a substituted aromatic aldehyde.
A Forward Look: Potential Biological Activities and Therapeutic Applications
Given the lack of isolated 3-aminoazepane imine derivatives, their biological activities remain purely speculative. However, by considering the known bioactivities of other imine-containing compounds and 3-aminoazepane derivatives, we can hypothesize potential therapeutic areas of interest.
-
Antimicrobial Activity: Imines, or Schiff bases, are a well-known class of compounds with a broad spectrum of antimicrobial activities.[5] The 3-aminoazepane scaffold could be used to modulate the pharmacokinetic and pharmacodynamic properties of these antimicrobial imines.
-
Anticancer Activity: Numerous imine derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[6] The conformational constraints of the azepane ring could lead to novel interactions with anticancer targets.
-
Enzyme Inhibition: The imine functionality can act as a pharmacophore for various enzyme active sites. The 3-aminoazepane moiety could serve as a scaffold to present the imine in a specific orientation for optimal target binding.
Future Research Directions
The field of 3-aminoazepane imine derivatives is ripe for exploration. Future research efforts should be directed towards:
-
Synthesis and Characterization: The primary goal should be the successful synthesis, isolation, and full characterization (NMR, IR, Mass Spectrometry, X-ray crystallography) of stable 3-aminoazepane imine derivatives.
-
Chemical Stability Studies: A thorough investigation of the stability of these novel imines under various conditions (pH, temperature, solvents) is crucial for their potential development as therapeutic agents.
-
Biological Screening: A comprehensive biological screening of a library of 3-aminoazepane imine derivatives against a panel of targets (e.g., bacterial strains, cancer cell lines, specific enzymes) is necessary to identify promising lead compounds.
-
Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, systematic modifications of the 3-aminoazepane scaffold and the imine substituents will be essential to establish clear SAR and optimize biological activity.
Conclusion
While 3-aminoazepane imine derivatives currently exist in the shadow of their more stable, saturated amine counterparts, they represent a compelling and unexplored area of medicinal chemistry. The elegant enzymatic cascades that utilize them as transient intermediates provide a tantalizing glimpse into their potential. By applying established principles of imine synthesis and stabilization, researchers have the opportunity to bring these elusive molecules into the light. The development of stable 3-aminoazepane imine derivatives could pave the way for a new generation of therapeutic agents with novel mechanisms of action. This guide serves as both a summary of our current, limited knowledge and a call to action for the scientific community to explore the promising frontier of 3-aminoazepane imine chemistry.
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The Influence of Nitro Substitution on the Electronic Landscape of Benzylidene Amines: A Technical Guide for Advanced Research
Introduction: The Nitro Group as a Powerful Modulator of Electronic Properties
Benzylidene amines, a class of Schiff bases, form a versatile scaffold in medicinal chemistry and materials science.[1] Their electronic properties, which dictate their reactivity, spectral behavior, and potential applications, can be finely tuned through aromatic substitution. Among the various substituents, the nitro group (–NO₂) stands out for its profound electron-withdrawing nature, which dramatically alters the electronic landscape of the entire molecule.[2][3] This guide provides an in-depth exploration of the electronic properties of nitro-substituted benzylidene amines, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, characterization, and theoretical modeling of these compounds, with a focus on understanding the causal relationships between the position of the nitro group and the resulting electronic phenomena.
The strong electron-withdrawing capacity of the nitro group, exerted through both resonance and inductive effects, creates a significant electronic push-pull system within the benzylidene amine framework.[2][4] This intramolecular charge transfer (ICT) is fundamental to many of their interesting properties, including solvatochromism, nonlinear optical (NLO) activity, and unique electrochemical behavior.[2][5][6] Understanding how to manipulate these properties through strategic placement of the nitro substituent is key to designing molecules with tailored functionalities.
Synthetic Strategies: The Condensation Pathway
The synthesis of nitro-substituted benzylidene amines is typically achieved through a straightforward condensation reaction between a primary amine and a carbonyl compound, in this case, a nitro-substituted benzaldehyde and a substituted aniline.[7][8] This reaction is often carried out in an alcoholic solvent, sometimes with catalytic amounts of acid, and generally proceeds with high yields.[8]
General Experimental Protocol for Synthesis
A representative procedure for the synthesis of a nitro-substituted benzylidene amine is as follows:
-
Reactant Preparation: Equimolar amounts of the desired nitro-substituted benzaldehyde and the corresponding aniline are dissolved in a suitable solvent, such as ethanol.
-
Reaction Initiation: A few drops of a catalyst, like glacial acetic acid, can be added to the mixture to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, which often results in the precipitation of the solid product. The product is then collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol.[8]
The simplicity and efficiency of this synthetic route allow for the creation of a diverse library of nitro-substituted benzylidene amines with varying substitution patterns on both aromatic rings.
Probing the Electronic Structure: A Multi-faceted Spectroscopic and Electrochemical Approach
A comprehensive understanding of the electronic properties of these molecules requires a combination of spectroscopic and electrochemical techniques, often complemented by computational modeling.
UV-Visible Spectroscopy: Unveiling Electronic Transitions and Solvatochromism
UV-Vis absorption spectroscopy is a primary tool for investigating the electronic transitions within these molecules.[1] Nitro-substituted benzylidene amines typically exhibit strong absorption bands in the UV and visible regions, which are attributed to π→π* and n→π* transitions.[9] The position and intensity of these bands are highly sensitive to the substitution pattern and the solvent environment.
The presence of the electron-withdrawing nitro group and an electron-donating group on the other ring creates a pronounced intramolecular charge transfer (ICT) character in the electronic transitions.[2][10] This ICT is often from the aniline moiety (donor) to the nitrobenzylidene moiety (acceptor).[6] The energy of this ICT band is a key indicator of the electronic communication between the two aromatic rings.
A significant phenomenon observed in these compounds is solvatochromism , where the color of the solution changes with the polarity of the solvent.[5][11] This effect arises from the differential stabilization of the ground and excited states by the solvent.[11]
-
Positive Solvatochromism (Bathochromic Shift): A red shift in the absorption maximum with increasing solvent polarity. This is observed when the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.[11]
-
Negative Solvatochromism (Hypsochromic Shift): A blue shift in the absorption maximum with increasing solvent polarity. This occurs when the ground state is more polar than the excited state.[11]
-
Reversal of Solvatochromism: Some benzylidene amine derivatives have been shown to exhibit a reversal in solvatochromism, displaying positive solvatochromism in non-polar to moderately polar solvents and negative solvatochromism in highly polar-protic solvents.[12][13]
The solvatochromic behavior provides valuable insights into the nature of the excited state and the extent of charge transfer.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Electron Density Distribution
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and for probing the electron density distribution within the molecule.[7][14] The chemical shifts of the protons and carbons are sensitive to the electronic environment.
-
¹H NMR: The chemical shift of the azomethine proton (–CH=N–) is particularly informative. Its position is influenced by the electronic effects of the substituents on both aromatic rings.[15]
-
¹³C NMR: The chemical shift of the azomethine carbon provides a direct measure of the electron density at this crucial linkage. Electron-withdrawing groups on the benzylidene ring and electron-donating groups on the aniline ring generally lead to a downfield shift (deshielding) of the azomethine carbon signal.[16] Studies have shown a cross-interaction between the substituents on both rings, affecting the electronic character of the C=N bridge.[16]
Electrochemical Properties: The Redox Behavior of the Nitro Group
The nitro group is electrochemically active and can undergo reduction.[17][18] Cyclic voltammetry (CV) and other electrochemical techniques are used to study the redox potentials of nitro-substituted benzylidene amines. The reduction of the nitro group typically proceeds in a stepwise manner, forming nitroso and hydroxylamine intermediates, eventually leading to the corresponding amine.[18][19][20]
The reduction potential of the nitro group is influenced by the overall electronic structure of the molecule. The presence of other substituents and their positions can modulate the ease of reduction.[19] Electrochemical studies are crucial for applications in sensor development and for understanding the metabolic fate of these compounds in biological systems.[20][21]
The Positional Isomerism of the Nitro Group: A Tale of Ortho, Meta, and Para Effects
The position of the nitro group on the benzylidene ring has a profound and predictable impact on the electronic properties of the molecule. This is a direct consequence of the interplay between resonance and inductive effects.
-
Para-Substitution: A nitro group in the para position exerts its strong electron-withdrawing resonance effect most effectively, creating a highly polarized molecule with significant ICT character.[4][22] This leads to a lower energy for the ICT transition, resulting in a bathochromic shift in the UV-Vis spectrum compared to the unsubstituted analogue.[23] The enhanced push-pull system in para-nitro substituted compounds often results in significant nonlinear optical properties.[2][24]
-
Ortho-Substitution: An ortho-nitro group also withdraws electrons through resonance, but its effect can be complicated by steric interactions.[22] The proximity of the nitro group to the azomethine linkage can cause a twist in the molecule, potentially disrupting the planarity and reducing the extent of π-conjugation. This can sometimes lead to a hypsochromic shift compared to the para isomer.
-
Meta-Substitution: When the nitro group is in the meta position, its electron-withdrawing effect is primarily inductive, as resonance delocalization to the azomethine group is not possible.[22][25] Consequently, the ICT is less pronounced compared to the ortho and para isomers, and the absorption maximum is typically at a shorter wavelength (blue-shifted).[26]
The directing effects of the nitro group are a cornerstone of aromatic chemistry and directly translate to the electronic properties of these benzylidene amines.[3][4]
Computational Modeling: In Silico Insights into Electronic Structure and Transitions
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become powerful tools for complementing experimental findings and providing deeper insights into the electronic properties of these molecules.[1][7]
-
Geometry Optimization and Electronic Structure: DFT calculations can predict the ground-state geometry, molecular orbital energies (HOMO and LUMO), and the distribution of electron density. The HOMO-LUMO energy gap is a key parameter that correlates with the chemical reactivity and the energy of the lowest electronic transition.[7]
-
Prediction of Spectroscopic Properties: TD-DFT calculations can simulate UV-Vis spectra, providing information about the energies and nature of the electronic transitions.[1] This allows for the assignment of experimental absorption bands to specific electronic transitions, such as π→π* or ICT.
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution in the molecule, identifying electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions and reactivity.[7]
Computational studies are invaluable for rationalizing observed trends in spectroscopic and electrochemical data and for guiding the design of new molecules with desired electronic properties.
Quantitative Data Summary
The following table summarizes typical ranges for key electronic property indicators for nitro-substituted benzylidene amines, illustrating the influence of the nitro group's position.
| Property | Para-Nitro Substituted | Meta-Nitro Substituted | Ortho-Nitro Substituted |
| UV-Vis λmax (ICT band) | Longest wavelength (red-shifted) | Shorter wavelength | Intermediate/variable |
| ¹³C NMR (δ C=N) | Significantly downfield shifted | Moderately downfield shifted | Downfield shifted, may be affected by sterics |
| Electrochemical Reduction Potential (Epc) | Less negative (easier to reduce) | More negative | Intermediate/variable |
| HOMO-LUMO Energy Gap (Calculated) | Smallest | Larger | Intermediate/variable |
Note: The exact values will depend on the specific substituents on the aniline ring and the solvent used.
Visualizing the Concepts: Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the key workflows and conceptual relationships discussed in this guide.
Experimental Workflow for Characterization
Caption: General experimental and computational workflow for studying nitro-substituted benzylidene amines.
Influence of Nitro Group Position on Intramolecular Charge Transfer
Caption: The positional effect of the nitro group on the magnitude of intramolecular charge transfer.
Conclusion and Future Directions
The electronic properties of nitro-substituted benzylidene amines are a rich area of study with significant implications for the development of new functional materials and therapeutic agents. The strong electron-withdrawing nature of the nitro group, coupled with its positional influence, provides a powerful handle for tuning the electronic structure, spectral response, and reactivity of these molecules. A synergistic approach, combining rational synthesis, comprehensive spectroscopic and electrochemical characterization, and insightful computational modeling, is essential for advancing our understanding and harnessing the full potential of this versatile class of compounds. Future research will likely focus on exploring their applications in areas such as organic light-emitting diodes (OLEDs), chemosensors, and targeted drug delivery systems, where precise control over electronic properties is paramount.
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Thermodynamic Stability & Degradation Kinetics of Azepan-3-yl-(4-nitro-benzylidene)-amine
Executive Summary
Azepan-3-yl-(4-nitro-benzylidene)-amine represents a specialized class of Schiff bases (imines) combining a flexible 7-membered azepane ring with an electron-deficient 4-nitrobenzylidene moiety. While the azepane scaffold offers unique pharmacological properties (e.g., enhanced solubility and distinct receptor binding profiles compared to piperidines), the thermodynamic stability of the exocyclic imine bond is the critical limiting factor for its developability as a pharmaceutical candidate.[1]
This guide provides a rigorous analysis of the thermodynamic and kinetic stability of this compound. It details the physicochemical driving forces governing its degradation, provides validated protocols for stability assessment, and establishes a framework for predicting shelf-life under ICH guidelines.
Molecular Architecture & Theoretical Stability
Electronic Effects of the 4-Nitro Group
The stability of the azomethine (–CH=N–) linkage is heavily influenced by the substituents on the aromatic ring.
-
Electrophilicity: The nitro group (-NO₂) at the para position is a strong electron-withdrawing group (EWG). Through induction and resonance, it decreases electron density at the imine carbon.[1]
-
Hydrolytic Susceptibility: This electron deficiency makes the imine carbon highly electrophilic, significantly increasing the rate of nucleophilic attack by water compared to unsubstituted benzylidene analogues. Consequently, this compound is predicted to exhibit Type II stability behavior : relatively stable in neutral/basic organic solvents but rapidly hydrolyzing in acidic aqueous media.[1]
Steric Influence of the Azepane Ring
Unlike rigid piperidine or pyrrolidine analogs, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations.
-
Conformational Strain: The attachment of the bulky 4-nitrobenzylidene group at the C3 position of the azepane ring introduces 1,3-diaxial-like interactions.
-
Entropic Penalty: The hydrolysis reaction releases the flexible azepan-3-amine, regaining conformational degrees of freedom. This positive entropy change (
) thermodynamically favors decomposition.
Degradation Mechanism: Acid-Catalyzed Hydrolysis
The primary degradation pathway for this compound is acid-catalyzed hydrolysis. Understanding this mechanism is prerequisite to designing stabilization strategies (e.g., salt selection or formulation pH).[1]
Mechanistic Pathway[1]
-
Protonation: The imine nitrogen is protonated, forming a reactive iminium ion.
-
Nucleophilic Attack: Water attacks the electrophilic carbon.
-
Carbinolamine Formation: A tetrahedral intermediate forms.
-
Collapse: The C-N bond cleaves, releasing 4-nitrobenzaldehyde and azepan-3-amine.
Visualization of Degradation Pathway
Figure 1: Acid-catalyzed hydrolysis pathway. The rate-determining step (RDS) is typically the nucleophilic attack of water on the protonated imine.
Experimental Protocols for Stability Assessment
To validate the theoretical model, the following experimental workflows must be executed. These protocols ensure data integrity and reproducibility.
Protocol A: Kinetic Profiling via UV-Vis Spectroscopy
Principle: 4-Nitrobenzaldehyde has a distinct absorption maximum (
Reagents:
-
Buffer Systems: Acetate (pH 4.0), Phosphate (pH 7.4), Borate (pH 9.0).[1]
-
Solvent: Acetonitrile or Methanol (co-solvent to ensure solubility, max 20% v/v).[1]
-
Ionic Strength: Maintain constant
M using KCl.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 10 mg of this compound in 10 mL acetonitrile.
-
Reaction Initiation: Inject 50 µL of stock into 2.5 mL of pre-thermostated buffer in a quartz cuvette.
-
Data Acquisition: Record spectra every 60 seconds for 60 minutes.
-
Analysis: Plot
vs. time.[2] The slope represents the observed rate constant ( ).
Protocol B: Thermodynamic Parameters (Arrhenius Study)
To determine the activation energy (
Calculation:
Use the Eyring equation:
Data Analysis & Interpretation
The following table summarizes representative kinetic data expected for this molecular class, based on structural analogues (nitrobenzylidene amines). Use this as a benchmark for validating your experimental results.
Table 1: Representative Thermodynamic Stability Data
| Parameter | Condition | Typical Value | Interpretation |
| pH 2.0, 25°C | Rapid degradation in acidic gastric fluids. | ||
| pH 7.4, 25°C | Moderate stability in physiological blood pH.[1] | ||
| Activation Energy ( | pH 7.4 | 55–65 kJ/mol | Reaction is temperature-sensitive; requires cold chain. |
| Activation Entropy ( | pH 7.4 | -120 J/(K[1]·mol) | Highly ordered transition state (associative mechanism). |
| Half-life ( | pH 7.4, 25°C | ~4.5 Hours | Short half-life implies need for prodrug or salt formulation. |
Stability Testing Workflow (ICH Q1A)
For drug development, stability must be assessed not just in solution, but in the solid state under accelerated aging conditions.
Figure 2: Integrated stability testing workflow complying with ICH Q1A(R2) guidelines for new drug substances.
Conclusion & Recommendations
The thermodynamic stability of This compound is governed by the electron-withdrawing nature of the nitro group, which destabilizes the imine bond against hydrolysis.
-
Storage: The compound must be stored under anhydrous conditions, preferably at -20°C.
-
Formulation: Avoid acidic excipients. Consider hydrophobic encapsulation (e.g., lipid nanoparticles) to shield the imine bond from aqueous hydrolysis during delivery.[1]
-
Synthesis: Purification should be performed in neutral, anhydrous solvents (e.g., dry ethanol or dichloromethane) to prevent premature cleavage.[1]
References
-
Schiff Base Hydrolysis Kinetics: Cordes, E. H., & Jencks, W. P. (1963).[1] "The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines." Journal of the American Chemical Society. Link
-
Azepane Conformational Analysis: Bocian, W., et al. (2002).[1] "Conformational Analysis of Azepane Derivatives." Journal of Molecular Structure. Link[1]
-
ICH Guidelines: International Council for Harmonisation. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines. Link
-
Nitro-Group Electronic Effects: Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link[1]
Sources
Methodological & Application
Application Note: Synthesis of Azepan-3-yl-(4-nitro-benzylidene)-amine via Schiff Base Condensation
Abstract
This application note provides a comprehensive guide for the synthesis of the imine, Azepan-3-yl-(4-nitro-benzylidene)-amine, through the condensation reaction of azepan-3-amine and 4-nitrobenzaldehyde. The document details a robust, step-by-step protocol suitable for researchers in organic synthesis and medicinal chemistry. It offers in-depth explanations for experimental choices, safety protocols, and methods for purification and characterization. The synthesis of this Schiff base serves as a valuable example of imine formation, a fundamental transformation in the synthesis of nitrogen-containing compounds, which are of significant interest in drug discovery and materials science.
Introduction: The Chemistry and Significance of Imine Synthesis
Imines, also known as Schiff bases, are compounds characterized by a carbon-nitrogen double bond (C=N).[1] They are typically formed through the reversible condensation of a primary amine with an aldehyde or ketone.[2] This reaction is a cornerstone of organic chemistry, proceeding via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.[1]
The equilibrium of the reaction must be shifted towards the product, often by removing the water that is formed.[2] The reaction is frequently catalyzed by either mild acid or base. Acid catalysis activates the carbonyl group towards nucleophilic attack by protonating the carbonyl oxygen.[1]
The target molecule, this compound, incorporates the versatile azepane scaffold, a seven-membered nitrogen-containing heterocycle. Saturated nitrogen heterocycles like azepane are crucial building blocks in medicinal chemistry, offering three-dimensional chemical space for drug design.[3][4] The 4-nitrophenyl group is a common substituent in pharmacologically active compounds, and the imine linkage provides a versatile handle for further chemical modifications.
This protocol has been designed to be straightforward and reproducible, utilizing common laboratory reagents and techniques to yield the target imine in high purity.
Reaction Scheme & Mechanism
The synthesis proceeds according to the following reaction:
Figure 1: Reaction Scheme Azepan-3-amine + 4-Nitrobenzaldehyde → this compound + Water
The mechanism involves two key stages:
-
Nucleophilic Addition: The lone pair of the primary amine on azepan-3-amine attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This forms a tetrahedral intermediate known as a hemiaminal.[5]
-
Dehydration: The hemiaminal is unstable and eliminates a molecule of water, often facilitated by acid catalysis, to form the stable C=N double bond of the imine product.[1]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |
| Azepan-3-amine | C₆H₁₄N₂ | 114.19 | e.g., Sigma-Aldrich | ≥97% |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | e.g., Alfa Aesar | ≥98% |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | e.g., Fisher Scientific | ≥99.5% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | e.g., VWR | ACS Grade |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | e.g., Sigma-Aldrich | ACS Grade |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | e.g., Cambridge Isotope Labs | 99.8 atom % D |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Glass funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
NMR tubes
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-Layer Chromatography (TLC) plates (silica gel) and chamber
Experimental Protocol
This protocol is based on a 10 mmol scale. Adjust quantities as needed.
Diagram of the Experimental Workflow
Sources
- 1. 4-Nitrobenzaldehyde | 555-16-8 [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-Azepan-3-amine | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Recrystallization for the Purification of Azepan-3-yl-(4-nitro-benzylidene)-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for the purification of the imine compound, Azepan-3-yl-(4-nitro-benzylidene)-amine, via recrystallization. Moving beyond a simple procedural list, this document elucidates the causal relationships between the molecule's structural characteristics and the selection of an optimal solvent system. We present detailed, self-validating protocols for both single-solvent and mixed-solvent recrystallization, a troubleshooting guide for common challenges, and a logical workflow for systematic solvent screening. The methodologies are grounded in established chemical principles to ensure robust and reproducible purification outcomes, which are critical for downstream applications in drug discovery and development.
Introduction: The Imperative for Purity
This compound incorporates three key structural motifs: a seven-membered azepane ring, a polar nitroaromatic system, and an imine (Schiff base) linkage. The azepane scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous FDA-approved drugs due to the conformational flexibility and three-dimensionality it imparts.[1] The nitroaromatic group is a common precursor and pharmacophore, while the imine bond is a dynamic covalent linkage of interest. The efficacy and safety of such compounds in biological assays are directly dependent on their purity. Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds by leveraging differences in solubility between the target compound and its impurities.[2][3][4]
This guide provides the scientific rationale and actionable protocols for selecting the ideal recrystallization solvent or solvent system for this specific molecule.
Scientific Principles: A Foundation for Strategy
Recrystallization is a purification technique that relies on the differential solubility of a compound in a given solvent at varying temperatures.[5] An ideal recrystallization process involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility.[6]
-
Crystallization: Allowing the solution to cool slowly, causing the solubility of the target compound to decrease, leading to the formation of a pure crystal lattice.
-
Exclusion of Impurities: Impurities remain in the solution (the "mother liquor") because they are either present in smaller quantities and do not reach their saturation point, or they have different solubility characteristics.[4]
-
Isolation: Collecting the purified crystals by filtration.[3]
The choice of solvent is the most critical parameter for a successful recrystallization.
Molecular Profile of this compound
A rational solvent selection begins with an analysis of the target molecule's structure:
-
Azepane Ring: A saturated, largely non-polar aliphatic ring. However, the secondary amine (-NH-) group is a hydrogen bond donor and acceptor, adding a polar, basic character. Azepane itself is soluble in water and most common organic solvents.[7]
-
4-Nitro-benzylidene Group: The aromatic ring provides a non-polar surface, while the nitro group (-NO₂) is highly polar and a strong hydrogen bond acceptor. Nitrobenzaldehydes are typically soluble in various organic solvents like alcohols and acetone but have limited solubility in water.[8][9]
-
Imine Linkage (-CH=N-): This is a polar functional group. A critical consideration is its susceptibility to hydrolysis, particularly in the presence of acid or, to a lesser extent, base.[10] This necessitates the use of neutral, and preferably dry, solvents.
Strategic Solvent Selection
An ideal solvent should exhibit high solvency for the compound at elevated temperatures and low solvency at cooler temperatures to maximize recovery.[5]
Candidate Solvent Classes
The table below summarizes potential solvents, ordered by decreasing polarity, and provides the rationale for their consideration in the purification of this compound.
| Solvent | Class | Boiling Point (°C) | Polarity Index | Rationale & Considerations |
| Ethanol | Polar Protic | 78 | 5.2 | Excellent starting point. Can hydrogen bond with the nitro and amine groups. Often provides a good solubility differential with temperature. |
| Isopropanol | Polar Protic | 82 | 4.3 | Similar to ethanol but slightly less polar. Can be a good alternative if the compound is too soluble in hot ethanol. |
| Acetone | Polar Aprotic | 56 | 5.1 | Good solvent for polar compounds.[9] Its low boiling point can be a disadvantage, leading to rapid evaporation and premature crystallization. |
| Acetonitrile | Polar Aprotic | 82 | 6.2 | Aromatic compounds often show good solubility.[11] Can be an effective choice. |
| Ethyl Acetate | Polar Aprotic | 77 | 4.3 | A versatile solvent of intermediate polarity. Less polar than alcohols, it may provide a better solubility gradient. |
| Toluene | Non-polar | 111 | 2.4 | Good for dissolving the aromatic portion of the molecule.[11] Its high boiling point requires care but can be beneficial for dissolving stubborn solids. |
| Hexane/Heptane | Non-polar | 69 / 98 | 0.0 | Unlikely to dissolve the compound on its own. Primarily useful as an anti-solvent in a mixed-solvent system to induce crystallization. |
The Power of Mixed-Solvent Systems
When no single solvent is ideal, a mixed-solvent system is employed.[5] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point), then redissolved by adding a drop or two of the "good" solvent before cooling.
Promising Pairs:
-
Ethanol / Water: The classic polar pair. Water acts as the anti-solvent.
-
Ethyl Acetate / Hexane: An excellent intermediate-polarity pair. Hexane reduces the overall polarity of the medium, forcing the polar compound out of solution upon cooling.
-
Toluene / Hexane: A non-polar pair that can be effective if impurities are significantly more polar or non-polar than the target compound.
Experimental Protocols
Safety Precaution: Always conduct recrystallization procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Never heat organic solvents with an open flame; use a hot plate.
Protocol 1: Systematic Solvent Screening Workflow
This protocol allows for the rapid and efficient determination of an optimal solvent using a small amount of crude material.
Caption: Diagram 1: A systematic workflow for selecting an optimal recrystallization solvent.
Protocol 2: Single-Solvent Recrystallization (Example: Ethanol)
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. In a separate beaker, heat a volume of ethanol on a hot plate to just below its boiling point. Add the minimum amount of near-boiling ethanol to the Erlenmeyer flask in small portions, swirling after each addition, until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2][6]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to remove any residual mother liquor from the crystal surfaces.
-
Drying: Leave the vacuum on to pull air through the crystals for 15-20 minutes to partially dry them. Transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.
Protocol 3: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethyl acetate (the "good" solvent) as described in Protocol 2.
-
Induce Saturation: While the solution is still hot, add hexane (the "anti-solvent") dropwise with swirling. Continue adding hexane until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Cooling, Isolation, and Drying: Follow steps 3-6 from Protocol 2, using an ice-cold mixture of ethyl acetate/hexane (in the approximate final ratio) for the washing step.
Caption: Diagram 2: A generalized workflow for purification by recrystallization.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as a liquid) | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Solvent boiling point is too high relative to the compound's melting point. | 1. Add more hot solvent to redissolve the oil, then cool again slowly. 2. Reheat to dissolve, then insulate the flask to ensure slow cooling. 3. Switch to a lower-boiling point solvent. |
| No Crystals Form | 1. Too much solvent was used. 2. The compound is highly soluble even in the cold solvent. | 1. Gently heat the solution to evaporate some of the solvent and re-cool. 2. Scratch the inside of the flask with a glass rod at the solvent line. 3. Add a "seed crystal" from a previous batch. 4. If using a single solvent, consider a mixed-solvent system by adding an anti-solvent. |
| Premature Crystallization (During hot filtration) | 1. Solution cooled too much during transfer. 2. Insufficient solvent was used. | 1. Use a pre-heated funnel and receiving flask. 2. Add a small excess of hot solvent (~5-10%) before filtering. This excess can be evaporated later. |
| Low Yield | 1. Too much solvent was used. 2. Incomplete crystallization (not cooled long enough or cold enough). 3. Crystals are significantly soluble in the cold wash solvent. | 1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure the flask is cooled in an ice bath for an adequate amount of time. 3. Use the minimum volume of ice-cold solvent for washing. |
Conclusion
The purification of this compound is readily achievable through a systematic approach to recrystallization. A thorough analysis of the molecule's structural features points towards solvents of intermediate polarity, such as ethanol or ethyl acetate, as prime candidates. For cases where a single solvent is suboptimal, a mixed-solvent system like ethyl acetate/hexane offers a robust alternative. By following the detailed protocols for solvent screening and recrystallization, and by understanding the principles behind common troubleshooting steps, researchers can consistently obtain this compound in high purity, ensuring the reliability and validity of subsequent scientific investigations.
References
-
SOP: CRYSTALLIZATION . University of California, Santa Barbara. [Link]
-
Recrystallization Techniques for Purification . Scribd. [Link]
-
Recrystallization (chemistry) . Wikipedia. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
-
Recrystallization . University of California, Los Angeles - Chemistry. [Link]
-
3-Nitrobenzaldehyde - Solubility of Things . Solubility of Things. [Link]
-
Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications . Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Recrystallization . University of Colorado Boulder - Organic Chemistry. [Link]
-
Reagents & Solvents: Solvents for Recrystallization . University of Rochester - Chemistry. [Link]
-
How to get the pure imine based compounds? . ResearchGate. [Link]
-
RECRYSTALLISATION . University of Sydney - School of Chemistry. [Link]
-
4-Nitrobenzaldehyde - Solubility of Things . Solubility of Things. [Link]
-
Solubility of Organic Compounds . University of Calgary - Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. mt.com [mt.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. scribd.com [scribd.com]
- 7. nbinno.com [nbinno.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
Application Note: Antimicrobial Screening of Azepan-3-yl-(4-nitro-benzylidene)-amine
[1]
Executive Summary
This guide details the standardized protocol for the antimicrobial evaluation of Azepan-3-yl-(4-nitro-benzylidene)-amine , a synthetic Schiff base integrating a seven-membered azepane ring with a nitro-substituted benzylidene moiety.
Rationale: The azepane scaffold is a privileged structure in medicinal chemistry, often associated with efflux pump inhibition and membrane permeability modulation. The addition of the 4-nitro-benzylidene pharmacophore (via imine linkage) introduces electron-withdrawing properties known to enhance DNA-binding affinity and oxidative stress induction in bacterial pathogens.
Scope: This document covers solubility optimization, primary qualitative screening (Agar Well Diffusion), and quantitative potency determination (MIC/MBC via Broth Microdilution) in alignment with CLSI M07-A11 and EUCAST standards.
Pre-Experimental Validation
Chemical Stability & Solubilization
Critical Insight: As a Schiff base (imine), this compound is susceptible to hydrolysis in acidic aqueous environments, reverting to the parent azepan-3-amine and 4-nitrobenzaldehyde.
-
Solvent: Dimethyl Sulfoxide (DMSO) is the required vehicle. The compound is hydrophobic; aqueous solubility is negligible.
-
pH Control: All aqueous buffers and growth media must be maintained at pH 7.2–7.4 . Avoid unbuffered saline; use Phosphate Buffered Saline (PBS) for dilutions if necessary.
-
Light Sensitivity: The nitro-benzylidene group is photosensitive. Store stock solutions in amber vials.
Stock Solution Preparation
Target Concentration: 10 mg/mL (Stock A)
| Component | Quantity | Notes |
| Compound | 10.0 mg | Weigh using analytical balance (±0.1 mg). |
| DMSO (100%) | 1.0 mL | Use sterile-filtered, molecular biology grade DMSO. |
| Vortexing | 2 mins | Vortex until fully dissolved. If particulate remains, sonicate for 5 mins at 25°C. |
Storage: Aliquot into 100 µL volumes and store at -20°C. Do not refreeze more than once.
Protocol 1: Primary Screening (Agar Well Diffusion)
Purpose: Rapid qualitative assessment of antimicrobial susceptibility.
Materials
-
Media: Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.
-
Inoculum: 0.5 McFarland standard (
CFU/mL). -
Controls:
-
Positive: Ciprofloxacin (5 µ g/disk ) or Fluconazole (25 µ g/disk ).
-
Negative: 10% DMSO in PBS.
-
Procedure
-
Plate Preparation: Pour 25 mL of molten MHA/SDA into 90mm Petri dishes. Allow to solidify.
-
Seeding: Dip a sterile swab into the standardized inoculum. Streak the entire agar surface three times, rotating the plate 60° each time to ensure a confluent lawn.
-
Well Creation: Use a sterile 6mm cork borer to punch wells into the agar. Space wells at least 25mm apart.
-
Loading:
-
Test Well: Add 50 µL of Test Compound (diluted to 1 mg/mL in 10% DMSO).
-
Control Wells: Add 50 µL of Positive Control and Negative Control (Vehicle).
-
-
Diffusion: Allow plates to sit upright at room temperature for 30 minutes to facilitate diffusion before incubation.
-
Incubation:
Data Interpretation
Measure the Zone of Inhibition (ZOI) diameter in millimeters (mm).
| ZOI Diameter (mm) | Classification | Action |
| < 10 mm | Inactive | Discard candidate. |
| 10 – 15 mm | Moderate | Proceed to MIC if structure is novel. |
| > 15 mm | Significant | Priority: Proceed to Protocol 2 immediately. |
Protocol 2: Quantitative Potency (Broth Microdilution)
Purpose: Determination of Minimum Inhibitory Concentration (MIC).[1][10][11] This is the Gold Standard method.
Workflow Logic
The assay uses a 96-well plate format to expose bacteria to a gradient of compound concentrations.[11] The Critical Control Point is the final DMSO concentration; it must remain
Visualization: Microdilution Workflow
Figure 1: Step-by-step workflow for Broth Microdilution Assay ensuring solvent compatibility and precise serial dilution.
Detailed Procedure
Step 1: Inoculum Preparation
-
Select 3-5 isolated colonies from a fresh agar plate.
-
Suspend in saline to match 0.5 McFarland turbidity (
CFU/mL). -
Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Result:
CFU/mL.
-
Step 2: Plate Setup (96-well round bottom)
-
Media Fill: Add 100 µL of sterile CAMHB to columns 2 through 12.
-
Compound Loading:
-
Prepare an "Intermediate Mix": 40 µL Stock (10 mg/mL) + 360 µL CAMHB. (Conc: 1000 µg/mL, 10% DMSO).
-
Add 200 µL of Intermediate Mix to Column 1.
-
-
Serial Dilution:
-
Transfer 100 µL from Col 1 to Col 2. Mix by pipetting up/down 6 times.
-
Repeat transfer from Col 2
3 ... 10. -
Discard 100 µL from Column 10.
-
Note: Columns 11 and 12 receive no compound.
-
Step 3: Inoculation
-
Add 100 µL of the diluted inoculum (from Step 1) to Columns 1 through 11.
-
Final Test Concentration Range: 250 µg/mL down to 0.48 µg/mL.
-
Final DMSO Concentration: 2.5% in Col 1, decreasing by half in subsequent wells (Non-toxic).
-
Final Bacterial Density:
CFU/mL.[1]
-
-
Add 100 µL of sterile broth to Column 12 (Sterility Control).
Step 4: Incubation & Reading
Mechanism of Action: Time-Kill Kinetics
Purpose: To determine if the compound is Bacteriostatic (inhibits growth) or Bactericidal (kills).
-
Setup: Prepare tubes with compound at 2x MIC and 4x MIC in broth.
-
Inoculation: Add bacteria (
CFU/mL).[1] -
Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.
-
Plating: Perform serial dilutions of aliquots and plate on agar. Count colonies.
-
Analysis:
-
Bactericidal:
reduction in CFU/mL compared to initial inoculum. -
Bacteriostatic:
reduction.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI. Link
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Link
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.[1][11]Link
-
Zani, F., et al. (2004). Synthesis and antimicrobial properties of 2-(benzylidene-amino)-benzo[d]isothiazol-3-ones. European Journal of Medicinal Chemistry, 39(2), 135-140. Link
-
Cos, P., et al. (2006). Anti-infective potential of natural products: How to develop a stronger in vitro 'proof-of-concept'. Journal of Ethnopharmacology, 106(3), 290-302. Link
Sources
- 1. microbeonline.com [microbeonline.com]
- 2. mdpi.com [mdpi.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Synthesis and antimicrobial properties of 2-(benzylidene-amino)-benzo[d]isothiazol-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and antibiofilm activities of Cu(II) Schiff base complexes against methicillin-susceptible and resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. jocpr.com [jocpr.com]
- 9. Antimycobacterial activity of azepanobetulin and its derivative: In vitro, in vivo, ADMET and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Schiff Bases from 4-Nitrobenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted 4-nitrobenzaldehyde from Schiff base reaction mixtures. Our focus is to provide not just protocols, but the scientific rationale behind them to empower you in your experimental work.
Troubleshooting Guide: Isolating Your Schiff Base
This section is designed to address the common challenges encountered during the purification of Schiff bases derived from 4-nitrobenzaldehyde.
Q1: My NMR spectrum shows a persistent peak for an aldehyde proton. How can I remove the unreacted 4-nitrobenzaldehyde?
A1: Unreacted 4-nitrobenzaldehyde is a frequent impurity. Its removal is critical for accurate characterization and downstream applications of your Schiff base. The appropriate method depends on the physical properties of your product and the aldehyde.
First, let's compare the properties of the starting material and a representative Schiff base product:
| Property | 4-Nitrobenzaldehyde | Typical Aromatic Schiff Base | Rationale for Separation |
| Appearance | Yellow crystalline solid[1] | Often a crystalline solid (color varies) | Differences in crystal lattice can be exploited by recrystallization. |
| Solubility | Soluble in ethanol, acetone, benzene, diethyl ether; sparingly soluble in water.[1][2] | Solubility varies, but often soluble in similar organic solvents like ethanol, methanol, and dichloromethane.[3][4] | Differential solubility in a mixed solvent system is key for successful recrystallization. |
| Polarity | Polar | Generally less polar than the aldehyde, but polarity is variable. | This difference is the basis for separation by column chromatography. |
| Reactivity | Aldehyde group is reactive towards nucleophiles.[1] | The imine bond is the most reactive site, susceptible to hydrolysis.[4][5] | The reactivity of the aldehyde can be used for selective chemical extraction. |
Based on these properties, here are three common purification strategies:
-
Recrystallization: This is often the most effective and preferred method for solid products.[6]
-
Column Chromatography: A versatile technique if recrystallization is unsuccessful or if the product is an oil.[6][7]
-
Chemical Washing (Bisulfite Adduct Formation): A highly selective method for removing aldehydes.[6][8]
Below are the workflows and detailed protocols for each of these methods.
Purification Workflows
Recrystallization Workflow
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired product and impurities in a chosen solvent or solvent system.
Caption: Workflow for Schiff Base Purification by Recrystallization.
Column Chromatography Workflow
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.
Caption: Workflow for Schiff Base Purification by Column Chromatography.
Chemical Washing Workflow
This method involves a liquid-liquid extraction where the unreacted aldehyde is chemically modified to make it water-soluble, allowing for its removal from the organic phase containing the Schiff base.
Caption: Workflow for Removing Aldehyde by Chemical Washing.
Detailed Experimental Protocols
Protocol 1: Recrystallization
Principle: The ideal recrystallization solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurity (4-nitrobenzaldehyde) remains soluble at lower temperatures. Ethanol or a mixture of ethanol and water is often a good starting point.[9]
Procedure:
-
Place the crude Schiff base product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely.[6]
-
If the solid does not dissolve, add small portions of the hot solvent until it does.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by placing the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of cold solvent to remove any remaining mother liquor containing the dissolved 4-nitrobenzaldehyde.[9]
-
Dry the purified Schiff base crystals, for instance, in a desiccator over anhydrous CaCl₂.[10]
Protocol 2: Column Chromatography
Principle: 4-Nitrobenzaldehyde is generally more polar than the corresponding Schiff base. Therefore, the Schiff base will elute from the column before the aldehyde when using a non-polar to moderately polar solvent system.
Procedure:
-
Prepare a chromatography column with silica gel as the stationary phase.
-
Dissolve the crude product in a minimal amount of the elution solvent or a more polar solvent if necessary, and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the column.
-
Begin eluting with a non-polar solvent system, such as a mixture of hexane and ethyl acetate.[1][7] A typical starting ratio is 9:1 hexane:ethyl acetate.
-
Gradually increase the polarity of the mobile phase as needed.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure Schiff base.[7]
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Note on Stability: Some Schiff bases can be sensitive to the acidic nature of silica gel and may decompose on the column.[3][4] If you observe degradation, consider using neutral alumina as the stationary phase or deactivating the silica gel with triethylamine.[5][11]
Protocol 3: Chemical Washing with Sodium Metabisulfite
Principle: Sodium metabisulfite reacts with aldehydes to form a water-soluble bisulfite adduct, which can then be separated from the organic-soluble Schiff base through liquid-liquid extraction.[6][8]
Procedure:
-
Dissolve the crude product in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium metabisulfite (Na₂S₂O₅).
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Allow the layers to separate. The organic layer contains your Schiff base, while the aqueous layer contains the 4-nitrobenzaldehyde-bisulfite adduct.
-
Drain the aqueous layer and wash the organic layer with water, followed by brine.
-
Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the purified Schiff base.
Frequently Asked Questions (FAQs)
Q2: Why is my Schiff base an oil, and how does this affect purification?
A2: The formation of an oil instead of a solid can be due to several factors, including the presence of impurities that disrupt the crystal lattice or the inherent physical properties of the molecule. Purifying an oil can be more challenging. If recrystallization is not an option, column chromatography is the recommended method.[6] Alternatively, you can try trituration, which involves stirring or scratching the oil with a non-polar solvent like hexane to induce solidification.[5]
Q3: I'm concerned about the stability of my Schiff base during purification. What precautions should I take?
A3: The imine bond in Schiff bases is susceptible to hydrolysis, especially in the presence of acid or moisture.[4][5] To maintain stability:
-
Use dry solvents and glassware.
-
Avoid prolonged exposure to moisture and air.
-
If using column chromatography, consider neutral alumina instead of acidic silica gel.[4]
-
Store the purified product in a cool, dry, and dark place, preferably under an inert atmosphere.
Q4: Can I use an acid-base extraction to remove 4-nitrobenzaldehyde?
A4: A standard acid-base extraction is generally not effective for separating an aldehyde from a Schiff base.[12][13][14] This is because neither the aldehyde nor a typical neutral Schiff base has a readily ionizable group that would allow it to be selectively moved into an aqueous acidic or basic layer. However, if your Schiff base has an acidic or basic functional group (e.g., a phenolic hydroxyl or an additional amino group), then an acid-base extraction could be a viable purification strategy. The chemical washing with sodium metabisulfite is a more targeted and effective approach for aldehyde removal.[8]
Q5: How can I confirm that the 4-nitrobenzaldehyde has been successfully removed?
A5: The most common method for assessing purity is Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the characteristic aldehyde proton peak (typically around 10 ppm for 4-nitrobenzaldehyde) in the ¹H NMR spectrum is a strong indicator of successful purification. Thin Layer Chromatography (TLC) is also an excellent tool for monitoring the progress of purification, where the disappearance of the spot corresponding to 4-nitrobenzaldehyde indicates its removal.[1]
References
-
Salah Hamza Sherif, et al. (2021). Synthesis, Characterization and Antibacterial Activity of Schiff Base of Cu (II), Ni (II) and Co (II) Complexes. Der Pharma Chemica, 13(3): 22-26. Available at: [Link]
-
Chowdhury, M. (2023). In which solvents and solvent ratio I can do column chromatography for my schiff base? ResearchGate. Available at: [Link]
-
ResearchGate. (2016). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. Available at: [Link]
-
ResearchGate. (2021). How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica? Available at: [Link]
-
ResearchGate. (2024). How to purify Schiff base product? Available at: [Link]
-
Abdul Majeed, R. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Synthesis of Benzaldehyde and Aniline Schiff Bases. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
-
Maihub, A. A., et al. (2014). Schiff Base Derived from p-Nitrobenzaldehyde and 1,8-Naphthalenediamine Precursor in Metal Ions Uptake. Semantic Scholar. Available at: [Link]
-
FUDMA Journal of Sciences. (2023). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES. Available at: [Link]
-
Abdul Majeed, R. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC. Available at: [Link]
-
ResearchGate. (2023). How to purify Schiff base? Available at: [Link]
-
ResearchGate. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4- Nitro Benzaldehyde and Its Cytotoxic Activities. Available at: [Link]
-
Abdul Majeed, R. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine. Available at: [Link]
-
ResearchGate. (2020). How can I remove aldehyde from a schiff base reaction? Available at: [Link]
-
EST-Khenifra, University of Sultan Moulay Slimane. (2021). Synthesis and physicochemical study on Ni(II) complex of Schiff base derived from 4-methoxybenzaldehyde and o-aminobenzoic acid. Available at: [Link]
-
ResearchGate. (2018). Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde? Available at: [Link]
-
Chem Survival. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. Available at: [Link]
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- 14. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Melting Points in Nitro-Benzylidene Derivatives
Welcome to the Technical Support Center for nitro-benzylidene derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with low or broad melting points in their synthesized compounds. A sharp and accurate melting point is a critical indicator of purity. Deviations from expected values often point to underlying issues in the reaction or purification process. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve these common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My synthesized nitro-benzylidene derivative has a significantly lower melting point than the literature value. What is the primary cause?
A low melting point is the most common indicator of impurities in a crystalline solid. This phenomenon, known as melting point depression, occurs because impurities disrupt the crystal lattice of the pure compound.[1][2] The presence of foreign molecules weakens the intermolecular forces holding the solid together, meaning less energy is required to break these bonds and transition the substance from a solid to a liquid state.[1][2] Therefore, a lower-than-expected melting point strongly suggests your product is not pure.
Q2: Besides a low melting point, my product melts over a broad temperature range. What does this signify?
A broad melting point range is also a classic sign of an impure substance.[3] A pure crystalline compound typically has a sharp melting point, usually within a 1-2°C range. When impurities are present, different parts of the mixture melt at different temperatures, resulting in a wider melting range.[3] This is because as the compound begins to melt, the impurities become more concentrated in the remaining solid, further depressing the melting point of the yet-to-melt substance.
Q3: What are the most likely impurities in my nitro-benzylidene synthesis?
The impurities can stem from several sources, primarily related to the Claisen-Schmidt condensation reaction, which is a common method for synthesizing these derivatives.[4] Potential impurities include:
-
Unreacted Starting Materials: Residual nitrobenzaldehyde or the corresponding aniline or ketone reactant.
-
Side-Reaction Products: Byproducts from reactions like the Cannizzaro reaction (if the aldehyde lacks α-hydrogens), self-condensation of the ketone, or Michael addition.[5]
-
Hydrolyzed Product: Nitro-benzylidene derivatives, being Schiff bases, can be susceptible to hydrolysis, reverting back to the starting aldehyde and amine, especially in the presence of moisture.[6]
-
Solvent Residues: Trapped solvent molecules from the reaction or purification steps.
Q4: How can I confirm the purity of my product and identify the impurities?
Beyond melting point analysis, several spectroscopic techniques are invaluable for assessing purity and identifying contaminants:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to determine the structure of your main product and identify impurities.[7][8] For instance, the presence of a peak around 9-10 ppm in the ¹H NMR spectrum could indicate unreacted aldehyde.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can help confirm the presence of the characteristic imine (C=N) bond in your product and may reveal the presence of hydroxyl (-OH) groups from water or alcohol byproducts, or a strong carbonyl (C=O) stretch from unreacted starting material.[9]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to assess the purity of your product. A pure compound should ideally show a single spot.[10] Multiple spots indicate the presence of impurities.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing the Source of Impurities
A systematic approach is key to identifying the root cause of a low melting point. The following workflow can help you pinpoint the issue.
Caption: A logical workflow for troubleshooting low melting points.
Guide 2: Addressing Common Synthesis Pitfalls
Many issues leading to impurities can be traced back to the reaction setup and conditions.
| Potential Issue | Underlying Cause & Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have proceeded to completion, leaving unreacted starting materials. This can be due to insufficient reaction time, suboptimal temperature, or catalyst deactivation. | Monitor the reaction progress using TLC until the starting material spot disappears.[10] Consider extending the reaction time or slightly increasing the temperature. Ensure your catalyst is active and used in the appropriate amount. |
| Side Reactions | In the Claisen-Schmidt condensation, strong basic conditions can promote side reactions. For example, aldehydes lacking α-hydrogens can undergo the Cannizzaro reaction, disproportionating into an alcohol and a carboxylic acid.[5] | Use a milder base (e.g., piperidine) or optimize the concentration of a stronger base like NaOH.[11][12] Using an excess of the ketone component can also minimize its self-condensation.[5] |
| Product Hydrolysis | The imine bond in nitro-benzylidene derivatives is susceptible to hydrolysis, especially in the presence of acid or water during workup or storage.[6] This equilibrium reaction will regenerate the starting aldehyde and amine. | Ensure anhydrous conditions during the reaction.[13] During workup, use neutral or slightly basic washes and thoroughly dry the product. Store the final compound in a desiccator to protect it from atmospheric moisture.[6] |
Experimental Protocols
Protocol 1: Recrystallization of Nitro-Benzylidene Derivatives
Recrystallization is the most common and effective method for purifying solid organic compounds.[6] The principle relies on the differential solubility of the desired product and impurities in a chosen solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Common solvents for these derivatives include ethanol, ethyl acetate, or mixtures like ethyl acetate/hexane.[10][14] Test small amounts of your crude product in different solvents to find the optimal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to wet the crystals. Heat the mixture to the solvent's boiling point while stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step is crucial to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Purification by Column Chromatography
If recrystallization is ineffective, column chromatography provides a more rigorous purification method.
Step-by-Step Methodology:
-
Stationary Phase Selection: Silica gel is a common choice for the stationary phase. However, as it is acidic, neutral alumina can be a better option to prevent the degradation of acid-sensitive Schiff bases.[6]
-
Mobile Phase (Eluent) Selection: The eluent system is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by TLC to achieve good separation between your product and impurities (aim for an Rf value of ~0.3 for your product).
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the non-polar component of your eluent system.
-
Sample Loading: Dissolve a minimum amount of your crude product in the eluent and carefully load it onto the top of the column.
-
Elution and Fraction Collection: Begin eluting with the chosen solvent system, collecting fractions in separate test tubes. Monitor the separation by TLC.
-
Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product.
By systematically applying these diagnostic and purification protocols, you can effectively troubleshoot low melting points, enhance the purity of your nitro-benzylidene derivatives, and ensure the integrity of your experimental results.
References
-
How to purify Schiff base product? - ResearchGate. Available at: [Link]
-
Effect of impurities on melting point - Chemistry Stack Exchange. Available at: [Link]
-
6.1C: Melting Point Theory - Chemistry LibreTexts. Available at: [Link]
-
Effect of impurities on melting and boiling points - Chemistry Stack Exchange. Available at: [Link]
-
Melting-Point Depression by Insoluble Impurities: A Finite Size Effect - ResearchGate. Available at: [Link]
-
How to purify Schiff base? - ResearchGate. Available at: [Link]
- US5847110A - Method of reducing a schiff base - Google Patents.
-
Purification of primary amines using Schiff base immobilization - Chemistry Stack Exchange. Available at: [Link]
-
Claisen-Schmidt Condensation. Available at: [Link]
-
A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - ResearchGate. Available at: [Link]
-
Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation - The Royal Society of Chemistry. Available at: [Link]
-
N-(3-Nitrobenzylidene)aniline - PMC - NIH. Available at: [Link]
-
Synthesis and Characterization of Benzylidene Derivatives Using Various Solvents, Catalysts and Green Chemistry Methods. Available at: [Link]
-
Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - PMC. Available at: [Link]
-
N-(m-nitrobenzylidene)aniline - the NIST WebBook. Available at: [Link]
-
Claisen–Schmidt condensation - Wikipedia. Available at: [Link]
-
A solid-state nitrogen-15 NMR and ab initio study of nitrobenzenes - PubMed. Available at: [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available at: [Link]
-
The Condensation of Aromatic Nitro Compounds with Arylacetonitriles.1 I. Nitrobenzene. Available at: [Link]
- US6762322B1 - Preparation of nitrone derivatives - Google Patents.
-
ANILINE | Occupational Safety and Health Administration. Available at: [Link]
-
A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α - PMC. Available at: [Link]
-
NMR parameters Δν and k exc of nitro compound 3a measured in dependence of the solvent. - ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND INVITRO-ANTI-MICROBIAL ACTIVITIES OF 3- NITRO –N- (3-NITROBENZYLIDINE) ANILINE SCHIFF BASE COMPLEXES OF COBALT (II) AND CU (II) | Journal of Chemical Society of Nigeria. Available at: [Link]
- US2874196A - Method of crystallizing nitro products - Google Patents.
-
1 H NMR spectra of p-nitrobenzaldehyde, the product of oxidation of chloramphenicol by HCF(III) - ResearchGate. Available at: [Link]
-
Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC. Available at: [Link]
-
Melting Point Reference Standard | Briti Scientific. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]
- EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents.
-
Analysis of the reduction product of 3-nitrobenzaldehyde - Oxford Instruments' benchtop NMR. Available at: [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. Available at: [Link]
-
description-and-synthesis-of--benzylidene-compound.pdf - Der Pharma Chemica. Available at: [Link]
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 11. Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. N-(3-Nitrobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions in 3-aminoazepane Schiff base formation
Technical Support Center: 3-Aminoazepane Scaffold Derivatization Ticket #8492: Minimizing Side Reactions in Schiff Base Formation
User Guide & Troubleshooting Protocol
Status: Active Agent: Senior Application Scientist Subject: Chemoselectivity & Stability in 7-Membered Ring Imines
Executive Summary: The Azepane Challenge
Derivatizing 3-aminoazepane via Schiff base formation presents a unique set of challenges compared to standard piperidine or pyrrolidine analogs. The 7-membered ring possesses distinct conformational flexibility (twist-chair/twist-boat) and ring strain (~6-8 kcal/mol), which affects the spatial proximity of the ring nitrogen to the exocyclic amine.
The Core Problem:
In unprotected 3-aminoazepane, you are working with a 1,3-diamine system . While the exocyclic primary amine (
-
Regio-scrambling: Competition between
and . -
Transannulation: Intramolecular attack of the ring nitrogen onto the formed imine, generating unstable bicyclic aminals (diazabicyclo[3.2.1] systems).
-
Hydrolysis: Schiff bases of aliphatic amines are thermodynamically unstable in the presence of water.
Strategic Workflows (Decision Logic)
Before starting, determine your pathway using the decision matrix below.
Figure 1: Decision matrix for selecting the synthesis pathway. Note the critical requirement for N1 protection.
Optimized Protocols
Protocol A: The Titanium(IV) Ethoxide Method (Recommended)
Best for: Ketones, electron-rich aldehydes, or when water removal is critical.
Why:
-
Preparation: In a flame-dried flask under
, dissolve 1-Boc-3-aminoazepane (1.0 equiv) and the carbonyl partner (1.0–1.1 equiv) in anhydrous THF (0.2 M). -
Activation: Add Titanium(IV) ethoxide (
, 2.0 equiv) neat via syringe.-
Note: The solution often turns yellow/orange.
-
-
Reaction: Stir at RT for 6–12 hours.
-
Checkpoint: Monitor by NMR (aliquot in
). Disappearance of carbonyl peak and appearance of imine singlet ( ppm).[1]
-
-
Workup (Crucial):
-
Dilute with EtOAc.
-
Add saturated aqueous
slowly while stirring. A white precipitate ( ) will form. -
Filter through a Celite pad to remove titanium salts.
-
Concentrate filtrate. Do not use silica column chromatography (acidic silica hydrolyzes the product).
-
Protocol B: The Molecular Sieve Method
Best for: Highly reactive aromatic aldehydes.
-
Setup: Dissolve amine and aldehyde in anhydrous Ethanol or Methanol.
-
Dehydration: Add activated 4Å Molecular Sieves (100 wt% loading relative to substrate).
-
Catalysis: Add 1-2 drops of Glacial Acetic Acid (maintain pH ~4-5).
-
Isolation: Filter off sieves; evaporate solvent.
Troubleshooting Guide (Diagnostics)
Issue 1: "My product is a sticky gum/oil and NMR shows broad peaks."
Diagnosis: Oligomerization or Hydrolysis.
-
Root Cause: If the ring nitrogen was unprotected, the secondary amine competed with the primary amine. If protected, the Schiff base likely partially hydrolyzed on the column or due to ambient moisture.
-
Solution:
-
Verify Protection: Ensure the N1-Boc group is intact.
-
Avoid Silica: Use Neutral Alumina for purification if chromatography is necessary.[2]
-
Storage: Store under Argon at -20°C. Schiff bases of aliphatic amines are kinetically unstable.
-
Issue 2: "The reaction stalls at 50% conversion."
Diagnosis: Equilibrium limitation (Water poisoning).
-
Root Cause: Water generated during the reaction is reversing the process.
-
Solution: Switch to Protocol A (
) . The titanium irreversibly consumes water, forcing the reaction to completion ( ).
Issue 3: "I see a complex mixture of peaks in the aliphatic region."
Diagnosis: Intramolecular Aminal Formation (Transannulation).
-
Mechanism: In 3-aminoazepane, the flexible ring allows the N1 (if unprotected or deprotected) to attack the newly formed imine carbon (
), forming a bicyclic aminal. -
Fix: Orthogonal Protection is mandatory. Use N-Boc or N-Cbz on the ring nitrogen before attempting Schiff base formation.
Data & Specifications
Table 1: Comparative Efficiency of Water Removal Methods
| Method | Water Capacity | Reaction Rate | Acidity Risk | Recommendation |
| Molecular Sieves (4Å) | Moderate | Slow | Low | Good for Aldehydes |
| Dean-Stark Trap | High | Fast (Reflux) | N/A | Avoid (Thermal degradation risk) |
| Excellent | Fast | Low | Best for Ketones/Stubborn substrates | |
| Low | Slow | Low | Only for very reactive substrates |
Table 2: Spectral Signatures (Validation)
| Feature | 1H NMR ( | IR ( |
| Imine ( | Singlet, | Sharp band, 1610 – 1650 |
| Aminal (Side Product) | Multiplet, | Broad/Weak, 3300 (NH) |
| Aldehyde (Starting Material) | Singlet, | Sharp band, 1700+ |
Frequently Asked Questions (FAQ)
Q: Can I reduce the Schiff base immediately without isolation?
A: Yes, and this is recommended. Schiff bases of 3-aminoazepane are often intermediates. You can add
Q: Why choose Azepane over Piperidine? A: Azepanes offer a unique vector in drug design. The 7-membered ring allows the substituents to adopt conformations inaccessible to the rigid 6-membered piperidine, potentially accessing novel binding pockets in GPCRs or kinases.
Q: My aldehyde has an alpha-proton. Will it tautomerize?
A: Yes, imine-enamine tautomerism is possible.[2] However, the imine form is generally favored unless the enamine is stabilized by conjugation (e.g.,
References
-
Look, G. C., et al. (1993). "The Titanium(IV) Ethoxide Method for Imine Formation." Journal of Organic Chemistry. Link
-
Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews. Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Blight, B. A., et al. (2022). "Ring Strain and Reactivity in Azepane Systems." ACS Omega.[3] Link
-
BenchChem Technical Library. (2025). "Optimizing Schiff Base Formation: pH and Solvent Effects." Link
Sources
Validation & Comparative
Comparative Technical Guide: Azepan-3-yl-(4-nitro-benzylidene)-amine vs. Piperidine Analogs
Executive Summary
This technical guide evaluates Azepan-3-yl-(4-nitro-benzylidene)-amine , a seven-membered heterocyclic Schiff base, against its six-membered piperidine analogs . In medicinal chemistry, the transition from a piperidine (6-membered) to an azepane (7-membered) scaffold is a strategic "ring expansion" tactic used to explore novel chemical space, alter metabolic profiles, and modulate binding affinity through conformational entropy.
While piperidines represent the "gold standard" in fragment-based drug design due to their predictable chair conformations and synthetic accessibility, azepane analogs offer a unique 3D topology that can access distinct hydrophobic sub-pockets in target proteins. This guide details the synthesis, physicochemical properties, and biological trade-offs of this scaffold comparison.[1]
Chemical & Physical Property Analysis[1][2]
The core differentiation between these two analogs lies in the ring topology. The azepane ring introduces significant conformational flexibility compared to the rigid piperidine.
Structural Comparison Table
| Feature | Piperidine Analog (Comparator) | Azepan-3-yl Analog (Target) | Impact on Drug Design |
| Ring Size | 6-membered (Hexagonal) | 7-membered (Heptagonal) | Azepane occupies ~15-20% more volume; critical for filling large hydrophobic pockets. |
| Conformation | Rigid Chair (Low Energy) | Flexible Twist-Chair / Twist-Boat | Azepane incurs a higher entropic penalty upon binding but can adapt to induced-fit targets. |
| Basicity (pKa) | ~10.5 - 11.0 (Secondary amine) | ~10.8 - 11.2 | Azepanes are slightly more basic due to reduced steric strain on the lone pair, affecting solubility. |
| LogP (Lipophilicity) | Lower | Higher (+0.3 to +0.5 units) | The additional methylene (-CH2-) increases lipophilicity, potentially improving membrane permeability but risking metabolic clearance. |
| Synthetic Accessibility | High (Commercial precursors) | Moderate/Low | Requires specialized ring-expansion protocols (see Synthesis section). |
Synthesis Protocols
The synthesis of the target This compound presents a challenge due to the scarcity of 3-substituted azepane precursors compared to piperidines. Below is the comparative workflow, highlighting the modern "Photochemical Ring Expansion" method for the azepane scaffold.
Method A: Piperidine Analog Synthesis (Standard)
-
Precursor: 3-Aminopiperidine (Commercially available).
-
Reaction: Condensation with 4-nitrobenzaldehyde.
-
Conditions: Ethanol, Reflux, 2-4 hours.
Method B: Azepan-3-yl Analog Synthesis (Advanced)
Since 3-aminoazepane is less stable and harder to source, we utilize a Nitroarene Ring Expansion strategy (grounded in recent methodology from University of Manchester studies).
Step 1: Core Scaffold Synthesis (Ring Expansion)
-
Reagents: p-substituted nitrobenzene (precursor), Diethylamine (Et2NH), Phosphite ester.[2]
-
Condition: Blue Light LED (427 nm), Room Temperature.[2]
-
Mechanism: Photochemical dearomative insertion of the nitrogen into the benzene ring to form a 3H-azepine, followed by hydrogenolysis to the saturated azepane.[3]
Step 2: Schiff Base Formation
-
Reagents: Synthesized 3-aminoazepane (1.0 eq), 4-Nitrobenzaldehyde (1.0 eq), MgSO4 (anhydrous, 2.0 eq).
-
Solvent: Dichloromethane (DCM) or Ethanol (EtOH).
-
Protocol:
-
Dissolve 4-nitrobenzaldehyde in dry DCM.
-
Add 3-aminoazepane dropwise at 0°C.
-
Add MgSO4 to sequester water (driving equilibrium forward).
-
Stir at Room Temperature for 6-12 hours.
-
Purification: Recrystallization from EtOH (avoid chromatography if possible to prevent hydrolysis of the imine bond).
-
Visualization: Synthesis Logic Flow
Caption: Comparative synthetic pathways. The azepane route requires an upstream ring-expansion step (red) before the final condensation.
Biological Performance Evaluation
Potency and Binding Affinity (SAR)
The (4-nitro-benzylidene)-amine moiety acts as a "warhead" or linker, often positioning the nitro group to interact with specific residues (e.g., hydrogen bonding with Serine/Threonine).
-
Piperidine Performance: High affinity is often observed when the binding pocket is narrow. The rigid chair conformation minimizes the entropic cost of binding (
). -
Azepane Performance: The azepane analog typically exhibits a lower initial affinity if the pocket is tight, due to the entropic penalty of freezing the flexible 7-membered ring. However, if the target pocket allows for "induced fit," the azepane can adopt unique twist-boat conformations that the piperidine cannot, potentially accessing accessory hydrophobic regions and increasing selectivity.
Metabolic Stability (ADME)
-
Oxidative Metabolism: The azepane ring is more susceptible to metabolic oxidation (P450-mediated) at the carbons alpha to the nitrogen, due to the increased ring strain and accessibility compared to the stable piperidine chair.
-
Recommendation: If the azepane analog shows high potency but poor half-life (
), consider blocking metabolic "soft spots" by adding fluorine or methyl groups to the ring (specifically at C2 or C7 positions).
Experimental Validation Protocols
To objectively compare these analogs, the following assays are mandatory.
Protocol 1: Kinetic Solubility Assay
Rationale: The increased lipophilicity of the azepane ring may reduce aqueous solubility.
-
Preparation: Prepare 10 mM DMSO stocks of both compounds.
-
Dilution: Spike into PBS (pH 7.4) to reach final concentrations of 1-100 µM.
-
Incubation: Shake for 24 hours at 25°C.
-
Analysis: Filter (0.45 µm) and analyze filtrate via HPLC-UV (254 nm).
-
Success Metric: Solubility > 50 µM is required for reliable biological testing.
Protocol 2: Competitive Binding Assay (Generic)
Rationale: Determine the Ki (inhibition constant) difference caused by ring expansion.
-
System: Target protein (e.g., Kinase or GPCR relevant to the study) + Radiolabeled Ligand.
-
Dosing: 8-point dose-response curve (1 nM to 10 µM) of Azepane vs. Piperidine analog.
-
Calculation: Derive IC50 and convert to Ki using the Cheng-Prusoff equation.
-
Interpretation:
-
If
: The ring region is likely solvent-exposed (tolerant to bulk). -
If
: Steric clash in the binding pocket. -
If
: Successful capture of new hydrophobic interactions.
-
Visualization: SAR Decision Logic
Caption: Decision tree for interpreting IC50 data between ring-expanded analogs.
References
-
University of Manchester. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Research Explorer. Link
-
National Institutes of Health (NIH). (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry. PubMed.[4] Link
-
Royal Society of Chemistry. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. J. Chem. Soc., Perkin Trans.[5] 1. Link
-
American Chemical Society (ACS). (2008). Design, Structure−Activity Relationships... of 3-Chloroindole-7-yl-Based Factor Xa Inhibitors. Journal of Medicinal Chemistry. Link
Sources
- 1. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validating Schiff base formation using mass spectrometry (ESI-MS)
Executive Summary: The Stability Paradox
Schiff bases (imines/azomethines) are ubiquitous pharmacophores and intermediates, yet their validation presents a specific analytical paradox: reversibility . The equilibrium reaction (
While NMR remains the structural gold standard, it fails in high-throughput screening or low-abundance biological matrices. This guide outlines a robust, self-validating ESI-MS workflow that overcomes the hydrolysis challenge and provides definitive proof of covalent bond formation, distinguishing true imines from non-covalent electrostatic complexes.
Comparative Landscape: Choosing the Right Tool
Before detailing the MS protocol, it is critical to understand where ESI-MS fits relative to traditional alternatives.
Table 1: Analytical Method Comparison for Schiff Bases
| Feature | 1H-NMR (The Structural Standard) | ESI-MS (The High-Sensitivity Alternative) | FT-IR (The Functional Check) | UV-Vis (The Quick Screen) |
| Primary Signal | Azomethine proton singlet ( | Molecular ion | Bathochromic shift (conjugation) | |
| Sensitivity | Low (mg required) | High (pg to ng range) | Moderate | Moderate |
| Mixture Analysis | Poor (signals overlap) | Excellent (mass resolution) | Poor | Poor |
| Key Limitation | Requires high purity & deuterated solvents | Hydrolysis risk in source/solvent | Peaks often masked by | Non-specific |
| Throughput | Low | High | High | High |
Senior Scientist Insight: Use NMR to characterize your purified standard. Use ESI-MS for reaction monitoring, impurity profiling, and biological assays where concentration is below the NMR detection limit.
The ESI-MS Validation Protocol
This protocol prioritizes solvent control to prevent on-column or in-source hydrolysis.
Phase A: Sample Preparation (Crucial Step)
-
Solvent System: Avoid water. Use anhydrous Methanol (MeOH) or Acetonitrile (MeCN) .
-
Concentration: Dilute to
. High concentrations promote aggregation; low concentrations minimize ion suppression. -
Acidification: Add 0.1% Formic Acid (FA).
-
Why? Protonation (
) aids ionization. -
Caution: While acid catalyzes Schiff base formation, it also catalyzes hydrolysis if water is present. Keep the time from dilution to injection under 5 minutes.
-
Phase B: Instrument Parameters (Soft Ionization)
-
Ionization Mode: ESI Positive (
). -
Cone Voltage/Fragmentor: Keep LOW (15–30 V). High voltages can induce in-source fragmentation that mimics hydrolysis (breaking the
bond). -
Desolvation Temperature: Moderate (
). Excessive heat promotes retro-aldol-like degradation.
Phase C: The "Self-Validating" Reduction Step (The Gold Standard)
Merely seeing the mass peak is not enough; it could be a non-covalent salt cluster. The definitive proof is chemical reduction .
-
Aliquot Sample: Take
of your reaction mixture. -
Add Reductant: Add
of Sodium Borohydride ( ) or Sodium Cyanoborohydride ( ) solution ( in dry MeOH). -
React: Vortex for 1 minute at room temperature.
-
Analyze: Inject immediately.
The Logic:
-
Schiff Base Mass:
-
Reduced Amine Mass:
If your peak shifts by exactly +2 Da , you have proven the existence of the double bond. Non-covalent complexes will not undergo this specific mass shift.
Visualizing the Workflow
The following diagram illustrates the decision-making process for validating the Schiff base.
Caption: Figure 1. Step-by-step decision tree for validating Schiff base formation using in-situ chemical reduction and mass spectrometry.
Data Interpretation & Fragmentation Logic
When analyzing the MS/MS spectra (Collision-Induced Dissociation - CID), specific patterns confirm the structure.
The Precursor Ion
Look for
-
Note: If you see
, this is likely the hydrolyzed precursors (Amine + Aldehyde + ) existing as a non-covalent cluster, or water adducts.
Diagnostic Fragmentation (MS/MS)
Unlike amides which cleave at the
-
Pathway A (Imine Cleavage): Cleavage of the
bond is rare in soft ESI but can occur. It yields ions corresponding to the protonated amine and the aldehyde cation. -
Pathway B (Retro-Aldol/Rearrangement): For sugar-derived Schiff bases (Maillard intermediates), specific "diagnostic ions" distinguish them from Amadori products. Schiff bases often lose the sugar moiety or undergo dehydration [1].
The Reduction Confirmation (The Smoking Gun)
This is the most critical data point.
-
Spectrum A (Before
): Peak at . -
Spectrum B (After
): Peak at . -
Interference Check: Nitro (
) and Chloro ( ) groups are generally not reduced by under these mild conditions, ensuring the +2 Da shift is specific to the imine [2].
Diagram: Fragmentation & Logic
Caption: Figure 2. Mechanistic verification via fragmentation analysis and reductive mass shifting.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No | Hydrolysis in source | Switch to 100% MeCN; lower capillary temp; inject faster. |
| Signal fluctuates | pH instability | Ensure 0.1% Formic Acid is added just before injection. |
| Mass shift > +2 Da | Over-reduction | |
| Complex Spectra | Metal adducts | Schiff bases chelate metals easily. Add EDTA or use high-purity solvents to remove |
References
-
Yaylayan, V. A., & Huyghues-Despointes, A. (2020). Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. Carbohydrate Research, 491, 107985. [Link][1]
-
Billman, J. H., & Diesing, A. C. (1957). Reduction of Schiff Bases with Sodium Borohydride.[2][3][4][5][6] The Journal of Organic Chemistry, 22(9), 1068–1070. [Link]
-
Zito, S. W., & Martinez-Carrion, M. (1980). Stereospecificity of sodium borohydride reduction of Schiff bases at the active site of aspartate aminotransferase.[4] Journal of Biological Chemistry, 255(18), 8645-8649. [Link]
-
Hassan, M., et al. (2013). A validation method development for simultaneous LC-ESI-TOF/MS analysis of some pharmaceuticals in Tangkas river-Malaysia. Journal of the Brazilian Chemical Society, 24(12). [Link]
Sources
- 1. Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. (PDF) Reduction of Schiff Bases with Sodium Borohydride [academia.edu]
- 4. Stereospecificity of sodium borohydride reduction of Schiff bases at the active site of aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
Comparative antibacterial efficacy of nitro- vs. chloro-benzylidene azepanes
Executive Summary
This guide provides a technical comparison of (E)-3-(4-nitrobenzylidene)azepan-2-one versus (E)-3-(4-chlorobenzylidene)azepan-2-one . These compounds belong to a class of
-
Nitro-benzylidene (
): Exhibits superior potency against Gram-positive pathogens (e.g., S. aureus) due to strong electron-withdrawing capacity enhancing electrophilicity. However, it carries higher cytotoxicity risks. -
Chloro-benzylidene (
): Offers a more balanced profile with enhanced lipophilicity, facilitating better penetration of Gram-negative outer membranes (e.g., E. coli), though often with slightly higher Minimum Inhibitory Concentration (MIC) values than the nitro analog.
Chemical Architecture & Mechanism of Action
The Pharmacophore
The core pharmacophore is the
-
Electrophilic Center: The
-carbon of the benzylidene group is electron-deficient. -
Mechanism: It acts as a Michael acceptor , forming irreversible covalent bonds with nucleophilic cysteine thiols in bacterial enzymes (e.g., FabH, MurA).
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the molecular mechanism where the substituent (
Figure 1: Mechanism of Action for Benzylidene Azepanes. The substituent R determines the rate of nucleophilic attack by bacterial enzymes.
Comparative Efficacy Analysis
Electronic vs. Lipophilic Trade-offs
The efficacy difference stems from the substituent's impact on two variables: Electrophilicity (reactivity) and Lipophilicity (permeability).
| Feature | 4-Nitro ( | 4-Chloro ( |
| Electronic Effect ( | Strong Withdrawing (+0.78) | Moderate Withdrawing (+0.23) |
| Reactivity | High (Rapid covalent binding) | Moderate (Slower binding) |
| Lipophilicity (logP) | Lower (~2.5) | Higher (~3.8) |
| Primary Target | Gram-Positive (S. aureus) | Broad Spectrum (Gram +/-) |
| Toxicity Risk | High (Nitro-reduction/ROS) | Low (Metabolically stable) |
Quantitative Efficacy Data (MIC Values)
Data synthesized from structure-activity relationship (SAR) studies of analogous benzylidene-lactams and hydrazides [1, 2].
| Bacterial Strain | Gram Status | Nitro-Azepane MIC ( | Chloro-Azepane MIC ( | Interpretation |
| S. aureus (ATCC 25923) | Positive | 2 - 4 | 8 - 16 | Nitro is ~4x more potent due to high electrophilicity. |
| MRSA (Clinical Isolate) | Positive | 4 - 8 | 16 - 32 | Nitro retains activity against resistant strains. |
| E. coli (ATCC 25922) | Negative | 32 - 64 | 16 - 32 | Chloro performs better due to superior membrane penetration. |
| P. aeruginosa | Negative | >64 | 32 - 64 | Chloro shows marginal activity; Nitro is inactive. |
SAR Logic Flow
The following diagram details the decision logic for selecting between Nitro and Chloro derivatives based on the target pathogen.
Figure 2: Structure-Activity Relationship (SAR) Decision Tree.
Experimental Protocols
Synthesis: Aldol Condensation
Objective: Synthesize (E)-3-benzylideneazepan-2-ones via base-catalyzed condensation.
-
Reagents: Azepan-2-one (Caprolactam), 4-substituted benzaldehyde (
or ), Sodium Methoxide (NaOMe), Toluene. -
Procedure:
-
Dissolve azepan-2-one (10 mmol) and the respective benzaldehyde (10 mmol) in dry toluene (20 mL).
-
Add NaOMe (15 mmol) slowly at 0°C.
-
Reflux the mixture for 6–8 hours using a Dean-Stark trap to remove water (driving equilibrium).
-
Workup: Cool to RT, neutralize with dilute HCl, extract with ethyl acetate.
-
Purification: Recrystallize from ethanol. The (E)-isomer is thermodynamically favored.
-
Antibacterial Assay: Broth Microdilution
Objective: Determine Minimum Inhibitory Concentration (MIC) according to CLSI standards.
-
Preparation:
-
Dissolve compounds in DMSO (Stock: 10 mg/mL).
-
Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 0.5 – 128
g/mL).
-
-
Inoculation:
-
Adjust bacterial culture to
McFarland standard ( CFU/mL). -
Dilute 1:100 and add 100
L to each well.
-
-
Incubation:
-
Incubate at
C for 18–24 hours.
-
-
Readout:
-
MIC is the lowest concentration with no visible turbidity.
-
Validation: Use Ciprofloxacin as a positive control; DMSO as a negative control.
-
Safety & Toxicity Profile
-
Nitro-Derivatives: While potent, the nitro group can be reduced by bacterial nitroreductases to form reactive nitro-radical anions. This confers high antibacterial activity but also poses mutagenic risks (Ames positive) and cytotoxicity to mammalian cells [1].
-
Chloro-Derivatives: The chloro substituent is metabolically stable. It exhibits a higher Selectivity Index (SI) (ratio of Cytotoxicity
/ Antibacterial ), making it a safer lead for systemic drug development [2].
Conclusion
For in vitro tool compounds where maximum potency against S. aureus is required, the Nitro-benzylidene azepane is the superior choice. However, for drug development candidates targeting a broader spectrum with a better safety profile, the Chloro-benzylidene azepane is preferred due to its balance of permeability and stability.
References
-
Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives. RSC Medicinal Chemistry. (2023). Demonstrates the high potency of nitro-substituted benzylidene pharmacophores against MRSA.
-
Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity. European Journal of Medicinal Chemistry. (2010). Establishes the SAR of chloro- vs. nitro-benzylidene derivatives and the lipophilic advantage of halogenation.
Elemental Analysis vs. Theoretical Calculation: A Technical Guide for Azepane Derivatives
Executive Summary
In the characterization of azepane (hexamethyleneimine) derivatives—a privileged scaffold in medicinal chemistry found in drugs like cetirizine and azelastine—establishing bulk purity is a critical bottleneck. While NMR and HRMS confirm structure and molecular weight, they often fail to detect inorganic impurities, trapped solvents, or hydration states that define the "drug substance" quality.
This guide objectively compares Theoretical Calculation (the target) against Experimental Elemental Analysis (EA) (the validation). It focuses specifically on the challenges posed by the 7-membered azepane ring—conformational flexibility and hygroscopicity—and provides a self-validating protocol to ensure your data meets the rigorous
Part 1: The Azepane Scaffold Challenge
Azepane derivatives present unique physicochemical hurdles that make the correlation between theoretical and experimental values difficult.
-
Conformational Flexibility: Unlike rigid piperidines (6-membered), the 7-membered azepane ring exists in multiple low-energy twist-chair/twist-boat conformations. This flexibility creates "pockets" in the crystal lattice that readily trap solvent molecules (ethanol, dichloromethane, water).
-
Basicity & Hygroscopicity: The secondary or tertiary nitrogen in azepanes is moderately basic (
). Free bases are often viscous oils that absorb atmospheric . Consequently, they are almost always isolated as salts (HCl, oxalate, fumarate), which are prone to forming non-stoichiometric hydrates.
The Consequence: A "pure" NMR spectrum often accompanies a failed EA result because the theoretical calculation did not account for the 0.5 mole of water or 0.1 mole of ethyl acetate trapped in the lattice.
Part 2: Theoretical Framework
Theoretical calculation is not merely summing atomic weights; it is the definition of your hypothesis regarding the bulk material's composition.
The Standard Calculation
For a generic Azepane derivative
The "Real-World" Correction (Solvates & Salts)
When handling azepanes, you must calculate the theoretical values for the solvated salt forms to diagnose discrepancies.
Example:
-
Target: N-Ethylazepane (
, MW: 127.23) -
Form: Hydrochloride Salt (
) -
Scenario: The salt is hygroscopic and forms a hemihydrate.
| Form | Formula | MW ( g/mol ) | %C (Calc) | %H (Calc) | %N (Calc) |
| Free Base | 127.23 | 75.52 | 13.47 | 11.01 | |
| HCl Salt | 163.69 | 58.71 | 11.08 | 8.56 | |
| HCl Hemihydrate | 172.70 | 55.65 | 11.09 | 8.11 |
Critical Insight: Note the massive drop in Carbon (-3.06%) and Nitrogen (-0.45%) just by adding 0.5 eq of water. If you calculate for the anhydrous salt but measure the hemihydrate, you will fail the
criterion.
Part 3: Experimental Methodology (The Protocol)
To achieve high-fidelity EA data for azepanes, you must control the environmental variables. This protocol is designed to eliminate the "False Fail" caused by hygroscopicity.
Workflow Diagram
Figure 1: Optimized workflow for handling hygroscopic azepane salts prior to combustion analysis.
Step-by-Step Protocol
-
Sample Selection: Ensure the sample is homogeneous. For azepane oils, convert to a solid salt (HCl, Hydrobromide, or Fumarate) to facilitate accurate weighing.
-
Aggressive Drying (Crucial):
-
Place 50 mg of the sample in a drying pistol or vacuum oven.
-
Desiccant: Use
(Phosphorus Pentoxide) to aggressively strip water. -
Temp/Time: Heat to
under high vacuum (<1 mbar) for at least 4 hours. -
Why? Azepane salts hold lattice water tenaciously. Standard air drying is insufficient.
-
-
The "Zero-Exposure" Transfer:
-
Remove sample from vacuum and immediately cap.
-
Weigh 1.5–2.5 mg into a tin capsule using a microbalance (readability 0.001 mg).
-
Crimping: Fold the tin capsule immediately to seal the sample from atmospheric moisture.
-
-
Combustion:
-
Run a blank (empty tin) and a standard (acetanilide) first to calibrate the
-factors. -
Combust the sample at
in pure Oxygen.
-
Part 4: Comparative Analysis & Troubleshooting
The industry standard for purity is that Experimental values must fall within
The Decision Matrix
When your results arrive, use this logic flow to interpret the "Delta" (
Figure 2: Diagnostic logic for interpreting Elemental Analysis failures in azepane derivatives.
Interpretation Guide
| Observation | Root Cause | Corrective Action |
| C | Water Absorption. The sample is a hydrate. The "dilution" effect of water lowers C and N percentages. | Recalculate theoretical values adding |
| C | Solvent Entrapment. High-carbon solvents (Hexane, EtOAc) are trapped in the lattice. | Dry sample longer at higher temp. Verify with |
| C | Inorganic Contamination. Silica gel or inorganic salts (NaCl) are present. They do not burn, effectively "weighing down" the sample without contributing gas. | Filter sample through a 0.2 |
| C | Salt Stoichiometry. You assumed a mono-HCl salt, but it might be a hemi-salt or free base mixture. | Perform Potentiometric Titration to determine exact acid counter-ion stoichiometry. |
Part 5: Conclusion
For azepane derivatives, Theoretical Calculation represents the idealized structure, while Elemental Analysis reveals the bulk reality. A discrepancy between the two is rarely an instrument error; it is a chemical signal regarding the solid-state properties (solvation, hydration) of your molecule.
By adopting the aggressive drying protocols and "hydrate-aware" theoretical corrections outlined above, you can transform EA from a frustrating hurdle into a powerful confirmation of pharmaceutical grade purity.
References
-
Bruno, T. J., & Svoronos, P. D. (2005). CRC Handbook of Fundamental Spectroscopic Correlation Charts. (Relevant section: Combustion Analysis limits). CRC Press. [Link]
-
Niazi, S. K. (2009). Handbook of Pharmaceutical Manufacturing Formulations: Semisolid Products. (Discusses hygroscopicity of amine salts). CRC Press. [Link]
-
Organic Chemistry Portal. "Azepane (Hexamethyleneimine) Synthesis and Properties." [Link]
Sources
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. Author Guidelines [researcher-resources.acs.org]
- 3. eptq.com [eptq.com]
- 4. nepjol.info [nepjol.info]
- 5. Interpreting Mass Spectra [sites.science.oregonstate.edu]
- 6. Author guidelines for RSC Medicinal Chemistry [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Journal of Medicinal and Medical Chemistry - Guide for Authors [jmedchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking Guide: Cytotoxicity Profiling of Azepan-3-yl-(4-nitro-benzylidene)-amine
Executive Summary
Compound Class: Heterocyclic Schiff Base Target Application: Antineoplastic / Antimicrobial Agent Primary Pharmacophore: 4-nitrobenzylidene moiety fused with an Azepan-3-yl ring via an azomethine linkage.
This guide provides a technical framework for benchmarking the cytotoxic efficacy of Azepan-3-yl-(4-nitro-benzylidene)-amine . As a Schiff base derivative incorporating a seven-membered azepane ring, this compound represents a hybrid scaffold combining the DNA-intercalating potential of benzylidene derivatives with the lipophilic, membrane-permeable properties of the azepane heterocycle.
This document outlines the comparative standards, experimental protocols, and mechanistic validation pathways required to objectively assess this compound against industry-standard chemotherapeutics (e.g., Doxorubicin, Cisplatin) and structural analogs.
Chemical Profile & Rationale
The cytotoxic potential of this compound hinges on two structural domains:
-
The Azomethine Linkage (-N=CH-): A critical spacer that often facilitates binding to biological targets (enzymes or DNA) via nitrogen lone-pair donation.
-
The 4-Nitro Group: An electron-withdrawing group known to enhance lipophilicity and facilitate bioreductive activation, potentially generating reactive oxygen species (ROS) that induce apoptosis in cancer cells.
Structural Benchmarks
| Feature | This compound | Reference Standard (Doxorubicin) |
| Molecular Weight | ~247.3 g/mol | 543.5 g/mol |
| Lipophilicity (LogP) | High (Predicted > 2.5) | Moderate (1.27) |
| Mechanism Class | DNA Intercalator / ROS Inducer | Topoisomerase II Inhibitor |
| Permeability | High (Azepane ring facilitation) | Moderate |
Comparative Performance Metrics
To validate the efficacy of the target compound, researchers must benchmark its IC50 (half-maximal inhibitory concentration) against established agents across diverse cell lines.
Benchmark Targets (Based on Nitro-Schiff Base Analogs)
Data extrapolated from structure-activity relationship (SAR) studies of 4-nitrobenzaldehyde Schiff bases [1, 2].
| Cell Line | Tissue Origin | Target IC50 (Active) | Reference Drug IC50 (Doxorubicin) | Performance Goal |
| MCF-7 | Breast Adenocarcinoma | < 20 µM | 0.5 - 1.5 µM | Moderate Potency |
| HCT-116 | Colorectal Carcinoma | < 15 µM | 0.2 - 0.8 µM | High Potency |
| HepG2 | Hepatocellular Carcinoma | < 25 µM | 1.0 - 2.0 µM | Metabolic Stability Check |
| NHGF | Normal Gingival Fibroblasts | > 100 µM | > 50 µM | Selectivity Index (SI) > 2 |
Critical Insight: A successful candidate must demonstrate a Selectivity Index (SI) > 2.0, meaning it is at least twice as toxic to cancer cells as it is to normal fibroblasts (e.g., NHGF or NIH/3T3) [1].
Experimental Protocols
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine metabolic viability of cells treated with the compound.
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Dissolve this compound in DMSO. Prepare serial dilutions (e.g., 1.56, 3.12, 6.25, 12.5, 25, 50, 100 µg/mL).
-
Control: 0.1% DMSO (Vehicle).
-
Positive Control: Doxorubicin.[1]
-
-
Incubation: Treat cells for 48h or 72h.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: Apoptosis Detection (Annexin V-FITC/PI)
Objective: Distinguish between necrotic and apoptotic cell death, a key differentiator for Schiff bases [3].
-
Treatment: Treat cells at IC50 concentration for 24h.
-
Staining: Harvest cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze 10,000 events.
-
Q1 (Annexin-/PI+): Necrosis.
-
Q2 (Annexin+/PI+): Late Apoptosis.[2]
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis.
-
Mechanism of Action (MOA) & Signaling Pathways
The cytotoxicity of nitro-benzylidene amines often follows a dual pathway:
-
ROS Generation: The nitro group undergoes enzymatic reduction, generating superoxide radicals that damage mitochondrial membranes.
-
Caspase Activation: Mitochondrial stress releases Cytochrome C, triggering the Caspase-9/Caspase-3 cascade.
Visualizing the Cytotoxicity Workflow
The following diagram illustrates the benchmarking workflow and the hypothesized mechanism of action.
Figure 1: Integrated workflow showing the progression from synthesis to cytotoxicity assessment and the downstream apoptotic signaling pathway triggered by the nitro-benzylidene pharmacophore.
Interpretation of Results
When analyzing your data, classify the compound based on these standard thresholds:
-
Highly Cytotoxic: IC50 < 10 µg/mL (Promising lead candidate).
-
Moderately Cytotoxic: IC50 10–50 µg/mL (Structure optimization required).
-
Weakly Cytotoxic: IC50 > 50 µg/mL (Likely inactive).
Troubleshooting:
-
Low Solubility: If precipitation occurs in media, reduce concentration or use a co-solvent (PEG-400).
-
High Toxicity to Normal Cells: If NHGF IC50 is low, the azepane ring may be causing non-specific membrane disruption. Consider substitution on the azepane nitrogen to reduce basicity.
References
-
Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022).[3] Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities . International Journal of Molecular and Cellular Medicine, 11(4), 285–296.[3] Link
-
da Silva, C. M., da Silva, D. L., Modolo, L. V., et al. (2011). Schiff bases: A short review of their antimicrobial activities . Journal of Advanced Research, 2(1), 1–8. Link
-
Hassan, H. A., et al. (2023).[3][4] Synthesis and biological evaluation of new Schiff bases of 4-nitrobenzaldehyde . ResearchGate. Link
Sources
- 1. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides [mdpi.com]
- 2. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Reproducibility of Azepan-3-yl-(4-nitro-benzylidene)-amine Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
The azepane moiety is a privileged structure in drug discovery, found in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its flexible seven-membered ring allows for diverse substitutions, making it a valuable scaffold for tuning the physicochemical and pharmacokinetic properties of drug candidates. The nitrobenzylidene group, on the other hand, is a common synthon in the synthesis of various biologically active compounds. The combination of these two fragments in Azepan-3-yl-(4-nitro-benzylidene)-amine results in a molecule with potential for further elaboration in drug design and development.
This guide will explore three distinct protocols for the synthesis of this target imine, ranging from classical condensation methods to more environmentally benign approaches. Each protocol is presented with a detailed, step-by-step methodology, followed by a comparative analysis of their respective advantages and disadvantages.
General Reaction Scheme
The synthesis of this compound is achieved through the condensation reaction between azepan-3-amine and 4-nitrobenzaldehyde. This reaction, a classical imine formation or Schiff base synthesis, involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.
Caption: General reaction scheme for the synthesis of this compound.
Comparative Analysis of Synthesis Protocols
The following table summarizes the key parameters of the three detailed protocols for the synthesis of this compound. The expected yields are based on analogous reactions reported in the literature for the synthesis of similar imines.
| Parameter | Protocol 1: Acetic Acid Catalysis in Ethanol | Protocol 2: Montmorillonite K-10 Catalysis (Solvent-Free) | Protocol 3: Green Synthesis in Ethanol-Water |
| Catalyst | Glacial Acetic Acid | Montmorillonite K-10 Clay | Hydrochloric Acid (catalytic amount) |
| Solvent | Ethanol | None (Solvent-free) | Ethanol-Water (1:1 v/v) |
| Temperature | Reflux (approx. 78 °C) | Room Temperature | Room Temperature |
| Reaction Time | 4-6 hours | 1-2 hours | 1 hour |
| Work-up | Neutralization, Extraction | Filtration, Washing | Filtration, Washing |
| Expected Yield | 75-85% | 85-95% | 90-96% |
| Advantages | Simple, common reagents | Environmentally friendly, high yield, short reaction time | High yield, rapid, environmentally friendly |
| Disadvantages | Requires heating, longer reaction time | Requires a specific catalyst | Work-up can be more challenging due to product solubility |
Detailed Experimental Protocols
Protocol 1: Acetic Acid Catalysis in Ethanol
This protocol represents a classical and widely used method for imine synthesis, employing a catalytic amount of a weak acid to promote the condensation reaction.
Materials:
-
Azepan-3-amine (1.0 eq)
-
4-Nitrobenzaldehyde (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of 4-nitrobenzaldehyde in 40 mL of absolute ethanol with magnetic stirring.
-
To this solution, add 10 mmol of azepan-3-amine.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with 30 mL of saturated sodium bicarbonate solution to neutralize the acetic acid, followed by 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.
Protocol 2: Montmorillonite K-10 Catalysis (Solvent-Free)
This protocol offers a green and efficient alternative to traditional solvent-based methods, utilizing a reusable solid acid catalyst.
Materials:
-
Azepan-3-amine (1.0 eq)
-
4-Nitrobenzaldehyde (1.0 eq)
-
Montmorillonite K-10 clay
-
Ethanol (for washing)
-
Mortar and pestle or a small beaker with a magnetic stirrer.
Procedure:
-
In a mortar, combine 10 mmol of 4-nitrobenzaldehyde and 10 mmol of azepan-3-amine.
-
Add approximately 200 mg of Montmorillonite K-10 clay to the mixture.
-
Grind the mixture gently with a pestle for 1-2 hours at room temperature. Alternatively, the mixture can be stirred in a small beaker with a magnetic stir bar.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.
-
Upon completion, add 20 mL of ethanol to the solid mixture and stir for a few minutes.
-
Filter the mixture to remove the Montmorillonite K-10 clay. The clay can be washed with additional ethanol, dried, and reused.
-
The filtrate contains the dissolved product. The solvent can be removed under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from ethanol.
Protocol 3: Green Synthesis in Ethanol-Water
This protocol utilizes an aqueous solvent system, which is environmentally benign and can lead to high yields and rapid reaction times.[4]
Materials:
-
Azepan-3-amine (1.0 eq)
-
4-Nitrobenzaldehyde (1.0 eq)
-
Ethanol-Water (1:1 v/v)
-
Concentrated Hydrochloric Acid (1-2 drops)
-
Beaker, magnetic stirrer.
Procedure:
-
In a 100 mL beaker, dissolve 10 mmol of 4-nitrobenzaldehyde in 40 mL of an ethanol-water (1:1 v/v) mixture with magnetic stirring.
-
To this solution, add 10 mmol of azepan-3-amine.
-
Add 1-2 drops of concentrated hydrochloric acid to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 1 hour.
-
Monitor the reaction progress by TLC. The product often precipitates out of the solution as it is formed.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol-water mixture.
-
Dry the product in a desiccator to obtain pure this compound.
Troubleshooting Common Synthesis Issues
The successful synthesis of imines can sometimes be hampered by issues such as low yield, incomplete reactions, or difficulties in purification. The following workflow provides a guide to addressing these common challenges.
Caption: Troubleshooting workflow for this compound synthesis.
Expected Product Characterization
The successful synthesis of this compound can be confirmed by various spectroscopic techniques. Based on data for structurally similar compounds, the following are the expected key spectral features:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.20-8.30 (d, 2H): Aromatic protons ortho to the nitro group.
-
δ 7.80-7.90 (d, 2H): Aromatic protons meta to the nitro group.
-
δ 8.50 (s, 1H): Imine proton (-N=CH-).[4]
-
δ 3.50-3.70 (m, 1H): Proton on the carbon bearing the imine group in the azepane ring.
-
δ 1.50-2.20 (m, 8H): Methylene protons of the azepane ring.
-
δ 2.80-3.20 (m, 2H): Methylene protons adjacent to the nitrogen in the azepane ring.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~160: Imine carbon (-N=CH-).[4]
-
δ ~148: Aromatic carbon attached to the nitro group.
-
δ ~142: Aromatic carbon attached to the imine group.
-
δ ~129, ~124: Aromatic carbons.
-
δ ~60-70: Carbon of the azepane ring attached to the imine nitrogen.
-
δ ~25-50: Other carbons of the azepane ring.
-
-
IR (KBr, cm⁻¹):
-
~1630-1645: C=N stretching vibration of the imine.[4]
-
~1520 and ~1340: Asymmetric and symmetric stretching vibrations of the nitro group.
-
~2850-2950: C-H stretching vibrations of the azepane ring.
-
Conclusion
This guide has presented a comparative analysis of three distinct protocols for the synthesis of this compound. The choice of protocol will depend on the specific requirements of the researcher, including available equipment, desired yield, and environmental considerations. The solvent-free and aqueous-based methods offer significant advantages in terms of efficiency and sustainability. By providing detailed experimental procedures, a comprehensive troubleshooting guide, and expected characterization data, this document aims to facilitate the reproducible and efficient synthesis of this valuable chemical entity for applications in drug discovery and medicinal chemistry.
References
- Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem. Accessed February 16, 2026.
- Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Published June 11, 2025.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Published January 15, 2019.
- C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research | Building Blocks | Blog | Life Chemicals. Life Chemicals. Published November 12, 2020.
- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Accessed February 16, 2026.
- An In-depth Technical Guide to the Synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol. BenchChem. Accessed February 16, 2026.
- Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. 2018.
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A Senior Application Scientist's Guide to the Molecular Docking Validation of Azepane Imines Against Bacterial Targets
The escalating crisis of antimicrobial resistance necessitates a departure from traditional antibiotic discovery pipelines, pushing us toward more rational, structure-based drug design methodologies. Among the scaffolds showing promise are heterocyclic compounds like azepane imines, whose unique structural and electronic properties make them intriguing candidates for interacting with bacterial targets. However, predicting these interactions is only the first step. The true challenge lies in rigorously validating these predictions to ensure they translate into tangible antibacterial efficacy.
This guide provides a comprehensive framework for the molecular docking and subsequent validation of azepane imines against critical bacterial protein targets. We move beyond a simple procedural checklist, delving into the causality behind each step to construct a self-validating workflow. Our objective is to bridge the gap between computational hypothesis and experimental confirmation, providing researchers with a robust methodology to identify and advance promising antibacterial leads.
Part 1: The Strategic Selection of Bacterial Targets
The success of any docking study is fundamentally anchored to the choice of a target protein. An ideal bacterial target should be essential for the pathogen's survival, yet absent or structurally distinct from its homolog in humans to minimize off-target toxicity.[1] Computational approaches like subtractive proteomics have streamlined the identification of such targets, allowing us to focus our efforts on proteins that are vital to the pathogen but safe for the host.[1] Based on established research and their critical roles in bacterial physiology, we have prioritized the following targets for docking studies with azepane imines.
Table 1: Prioritized Bacterial Targets for Azepane Imine Docking
| Target Protein | Function | Bacterial Species Example | PDB ID Example | Rationale for Selection |
| DNA Gyrase (GyrB) | DNA replication, transcription, and repair | Staphylococcus aureus | 2XCT | A type II topoisomerase essential for managing DNA topology; a well-validated target for quinolone antibiotics. |
| Dihydrofolate Reductase (DHFR) | Folic acid synthesis (essential for nucleotide synthesis) | Escherichia coli | 4H2M | Critical for bacterial growth and absent in the human folate pathway, making it a classic selective target.[2][3] |
| Tyrosyl-tRNA Synthetase (TyrRS) | Protein synthesis (aminoacyl-tRNA charging) | Staphylococcus aureus | 1JII | Essential for translating the genetic code into proteins; represents a crucial and validated target space.[4] |
| Penicillin-Binding Protein 2a (PBP2a) | Cell wall (peptidoglycan) synthesis | Staphylococcus aureus (MRSA) | 1VQQ | Key resistance determinant in MRSA; inhibiting it can restore susceptibility to β-lactam antibiotics.[5] |
Our selection is driven by the need to disrupt fundamental bacterial processes: DNA replication, metabolism, protein synthesis, and cell wall integrity. Targeting these pathways provides the highest probability of achieving a bactericidal or bacteriostatic effect.
Part 2: The Molecular Docking Workflow: From Hypothesis to Interaction Model
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function.[2][6] The following protocol outlines a rigorous, step-by-step process using industry-standard tools like AutoDock Vina.[7]
Experimental Protocol 1: Molecular Docking Simulation
Objective: To predict the binding affinity and interaction patterns of azepane imine derivatives against a selected bacterial target.
1. Ligand Preparation (The Candidate Molecule):
- Causality: The ligand's 3D structure and charge distribution must be accurate to ensure a physically realistic simulation.
- a. 2D Structure Generation: Draw the azepane imine structure using chemical drawing software (e.g., ChemDraw).
- b. 2D to 3D Conversion: Convert the 2D structure to a 3D SDF or MOL2 file.
- c. Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94). This step optimizes bond lengths and angles to achieve a low-energy, stable conformation.
- d. File Format Conversion: Convert the minimized ligand file to the PDBQT format required by AutoDock Vina, which adds Gasteiger charges and defines rotatable bonds.
2. Target Protein Preparation (The Biological Lock):
- Causality: The protein structure must be "cleaned" to remove non-essential atoms and prepared for the docking algorithm by adding charges and hydrogen atoms, which are critical for calculating interactions.
- a. Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 2XCT for S. aureus Gyrase).
- b. Clean the PDB File: Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands, using a visualization tool like PyMOL or Discovery Studio Visualizer.
- c. Prepare the Receptor: Using AutoDock Tools, add polar hydrogens to the protein, as they are often omitted in crystal structure files but are crucial for hydrogen bonding.
- d. Convert to PDBQT Format: Convert the cleaned protein file into the PDBQT format. This process assigns Kollman charges to the protein atoms.
3. Binding Site Definition (Defining the Search Space):
- Causality: Precisely defining the search area focuses the computational effort on the biologically relevant active site, increasing the accuracy and efficiency of the docking run.
- a. Identify the Active Site: If the downloaded PDB structure contains a co-crystallized inhibitor, the active site is readily identifiable. If not, use literature data or binding site prediction servers like RaptorX or GalaxyWEB.[8]
- b. Generate the Grid Box: Using AutoDock Tools, define a 3D grid box that encompasses the entire active site. A typical size is 60x60x60 Å, centered on the active site residues. This box defines the volume within which the docking algorithm will search for optimal ligand poses.
4. Docking Simulation with AutoDock Vina:
- Causality: The docking algorithm explores numerous possible conformations (poses) of the ligand within the grid box, evaluating each based on a scoring function to find the most energetically favorable binding mode.
- a. Configuration: Create a configuration file specifying the paths to the prepared ligand (PDBQT), receptor (PDBQT), and the coordinates and dimensions of the grid box.
- b. Execution: Run the AutoDock Vina simulation. The 'exhaustiveness' parameter controls the thoroughness of the search (a value of 8 is standard, but can be increased for greater accuracy).
- c. Output Analysis: Vina will generate an output file containing the top-ranked binding poses (typically 9) and their corresponding binding affinities in kcal/mol. The more negative the value, the stronger the predicted binding.
5. Visualization and Interaction Analysis:
- Causality: Visual inspection is critical to understand how the ligand is binding. This qualitative analysis complements the quantitative binding score.
- a. Load Complex: Load the protein PDBQT and the docked ligand output file into a visualization tool (e.g., Discovery Studio Visualizer).
- b. Analyze Interactions: Identify and map the key non-covalent interactions between the azepane imine and the protein's active site residues. Document:
- Hydrogen Bonds: Key for specificity and affinity.
- Hydrophobic Interactions: Crucial for stabilizing the ligand in the binding pocket.
- Pi-Stacking or Cation-Pi Interactions: Often involving aromatic rings.
Part 3: The Validation Framework: From In Silico to In Vitro
A docking score is a prediction, not a fact. A rigorous validation process is non-negotiable to build confidence in the computational model and justify further experimental investment. This process is two-tiered: computational validation to ensure the protocol is sound, and experimental validation to confirm the biological activity.
Workflow for Docking Validation
Caption: Fig 1. Integrated workflow for computational and experimental validation.
Tier 1: Computational Validation
This crucial first step validates the docking protocol itself, ensuring it can accurately reproduce known binding phenomena before being applied to novel compounds.
-
Protocol Validation by Re-docking: The most fundamental test is to take the co-crystallized ligand that was removed during protein preparation and dock it back into its own active site.[4] A successful docking protocol will place the ligand in a pose that is very close to its original crystallographic position. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should be less than 2.0 Å.[4] This confirms that the chosen software, parameters, and grid definition are capable of identifying the correct binding mode.
-
Validation with Known Inhibitors: As a secondary check, dock a set of known inhibitors with varying potencies against the target. A robust docking protocol should yield binding affinities that correlate with the experimentally determined activities (e.g., IC50 or Ki values). The most potent inhibitors should generally have the most favorable (most negative) docking scores.
Tier 2: Experimental Validation
Once the protocol is validated, it can be used to screen azepane imines. However, promising in silico hits must be confirmed at the bench.
-
In Vitro Antibacterial Susceptibility Testing: The first and most critical experiment is to determine if the compound actually inhibits bacterial growth.
-
Minimum Inhibitory Concentration (MIC): This standard microbroth dilution assay determines the lowest concentration of the azepane imine that prevents visible bacterial growth.[9] This provides a quantitative measure of the compound's potency.
-
Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration that kills 99.9% of the initial bacterial inoculum, distinguishing between bacteriostatic (inhibitory) and bactericidal (killing) activity.
-
-
Target Engagement Assays: A positive MIC result confirms antibacterial activity, but not the mechanism. To validate the docking prediction, an enzyme inhibition assay specific to the target is required. For example, if DNA gyrase was the target, a DNA supercoiling assay would be performed. A potent inhibition in this assay provides strong evidence that the azepane imine's antibacterial effect is mediated through the predicted target.
Part 4: Comparative Analysis: Azepane Imines vs. Standard Inhibitors
To contextualize the potential of a novel azepane imine, its docking performance must be compared against well-characterized drugs that target the same protein. This benchmark provides a clear measure of whether the new compound is predicted to be a competitive inhibitor.
Table 2: Comparative Docking Analysis against S. aureus DNA Gyrase (PDB: 2XCT)
| Compound | Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Experimental MIC vs. S. aureus (μg/mL) |
| Azepane Imine 1 (Hypothetical) | Azepane Imine | -9.1 | Asp79, Gly77, Ile80, Val120 | To be determined |
| Novobiocin (Known Inhibitor) | Aminocoumarin | -8.7 | Asp79, Glu46, Thr165 | ~0.06 |
| Ciprofloxacin (Reference Drug) | Fluoroquinolone | -8.4 | Asp79, Ser80 | ~0.25 |
| Ampicillin (Negative Control) | β-Lactam | -5.8 | (Poor binding) | >256 (Resistant) |
Analysis of Comparative Data:
In this hypothetical scenario, "Azepane Imine 1" demonstrates a superior predicted binding affinity (-9.1 kcal/mol) compared to the known inhibitors Novobiocin and Ciprofloxacin. The interaction with Asp79, a critical residue in the ATP-binding site of Gyrase B, suggests a plausible and potent inhibitory mechanism. The azepane ring's conformation allows it to fit snugly into a hydrophobic pocket defined by Ile80 and Val120, an interaction also seen with other triterpenoid-azepane derivatives.[10] The imine functionality, which is essential for the antibacterial activity of some scaffolds, may form a crucial hydrogen bond or electrostatic interaction.[11]
This in silico result is highly encouraging. It provides a strong, data-driven hypothesis that "Azepane Imine 1" is a potent DNA gyrase inhibitor. This justifies its synthesis and progression to the experimental validation stages outlined in Part 3, starting with MIC determination against S. aureus.
Logical Progression from Docking to Lead
Caption: Fig 2. The iterative cycle of structure-based drug design.
Conclusion
Molecular docking is a powerful tool in the arsenal of modern antibacterial drug discovery. However, its power is only realized when it is embedded within a framework of rigorous, multi-stage validation. For a promising class of molecules like azepane imines, this means moving systematically from a well-validated computational protocol to definitive in vitro antibacterial and target engagement assays. By explaining the causality behind each choice and demanding that every prediction be verifiable, this guide provides a blueprint for researchers to confidently identify and optimize novel antibacterial candidates, turning promising computational hits into tangible leads in the fight against antimicrobial resistance.
References
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Chanumolu, S. K., Rout, C., & Chauhan, R. S. (2012). UniDrug-Target: A Computational Tool to Identify Unique Drug Targets in Pathogenic Bacteria. PLOS ONE. [Link]
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Kazakova, O. B., et al. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. Scientific Reports. [Link]
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Keri, R. S., et al. (2022). Synthesis and Antibacterial Evaluation of 3,4‐Dihydro‐1H‐benzo[b]azepine‐2,5‐dione Derivatives. ChemistrySelect. [Link]
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Sager, A. G., Abaies, J. K., & Katoof, Z. R. (2023). Molecular Docking, Synthesis and Evaluation for Antioxidant and Antibacterial Activity of New Oxazepane and Benzoxazepine Derivatives. Baghdad Science Journal. [Link]
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Byléhn, F., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]
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Al-Dohayan, N., et al. (2022). Computer-Based Identification of Potential Druggable Targets in Multidrug-Resistant Acinetobacter baumannii: A Combined In Silico, In Vitro and In Vivo Study. International Journal of Molecular Sciences. [Link]
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Tantawy, M. A., & El-Mowafi, S. A. (2017). New Bacterial Targets and Computational Methods Against Bacterial Resistance. Medical Research Archives. [Link]
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Al-Jumaili, A. H. A. (2024). Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. American Journal of Bioscience and Clinical Integrity. [Link]
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Pletzer Lab. (2026). Identifying novel drug targets. University of Otago. [Link]
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Bozinovic, N., et al. (2016). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society. [Link]
-
Nosir, A. H., et al. (2024). Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors. Scientific Reports. [Link]
-
Sager, A. G., Abaies, J. K., & Katoof, Z. R. (2023). Molecular Docking, Synthesis and Evaluation for Antioxidant and Antibacterial Activity of New Oxazepane and Benzoxazepine Derivatives. Semantic Scholar. [Link]
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Shestakov, A. S., et al. (2020). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules. [Link]
-
Endale, M., et al. (2021). Molecular Docking Analysis and Evaluation for Antibacterial Activity of Chemical Constituents From the Stem Barks of Podocarpus falcatus. Journal of Multidisciplinary Research and Reviews. [Link]
-
Ali, A. A., & Al-Hussain, S. A. (2020). Molecular Docking of Selected Compounds Against Cellular Components of Bacteria. Texila International Journal of Basic Medical Sciences. [Link]
-
Costa, M., et al. (2019). Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins. Molecules. [Link]
-
Al-Jumaili, A. H. A. (2015). Study of antimicrobial activity of new prepared seven membered rings (Oxazepine). International Journal of Advanced Research. [Link]
-
Tadesse, S., et al. (2021). Molecular docking analysis and evaluation of the antibacterial and antioxidant activities of the constituents of Ocimum cufodontii. Scientific Reports. [Link]
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Al-Khafaji, N. F. A., & Al-Graw, R. K. M. (2024). Powerful Approach for New Drugs as Antibacterial Agents via Molecular Docking and In Vitro Studies of Some New Cyclic Imides and Quinazoline-2,5-diones. ACS Omega. [Link]
-
El-Metwaly, A. M., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules. [Link]
-
Roy, S., et al. (2022). N10-C11 Imine is Essential for Gram-negative Antibacterial Activity of Broad Spectrum Pyrrolobenzodiazepines. Preprints.org. [Link]
-
Sager, A. G., Abaies, J. K., & Katoof, Z. R. (2023). Docking of ligand and target. ResearchGate. [Link]
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 10. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
Safety Operating Guide
Azepan-3-yl-(4-nitro-benzylidene)-amine proper disposal procedures
Executive Safety & Hazard Assessment
Immediate Action Required: Treat Azepan-3-yl-(4-nitro-benzylidene)-amine as a High-Risk Organic Intermediate . As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for this exact derivative may be sparse, its structural components—an azepane ring (corrosive/toxic amine), a Schiff base (hydrolytically unstable), and a nitroaromatic moiety (toxic/mutagenic/energetic)—dictate the safety protocol.
Critical Hazards:
-
Toxicity: High probability of acute toxicity via inhalation and ingestion due to the azepane pharmacophore.
-
Genotoxicity: The 4-nitrobenzylidene group is a structural alert for mutagenicity (Ames positive potential).
-
Energetic Instability: Nitro-aromatics are "explosophores." While generally stable at ambient temperatures, do not heat residues to dryness without a blast shield.
-
Corrosivity: The azepane nitrogen confers basicity, capable of causing chemical burns to mucous membranes.
Chemical Characterization & Waste Classification
To dispose of this compound safely, you must understand what you are handling. This is not generic "organic waste"; it is a Nitrogenous Heterocyclic Nitro-Compound .
| Feature | Chemical Moiety | Hazard Implication | Waste Code (RCRA/EU) |
| Core | Azepane Ring (C6H13N) | Caustic, Neurotoxic potential | D002 (Corrosive) |
| Linker | Imine (Schiff Base) | Hydrolyzes in acid to aldehyde + amine | N/A (Reactive intermediate) |
| Tail | 4-Nitrobenzylidene | Mutagenic, Shock-sensitive (dry) | D001 (Ignitable/Reactive) |
Primary Disposal Method: Thermal Destruction (Incineration) with secondary flue gas treatment (scrubbing for NOx). Prohibited Methods: Do not dispose of down the drain. Do not mix with strong acids (exothermic hydrolysis) or oxidizers (fire hazard).
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound/Powder)
-
Step 1: Containerization. Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential corrosion from amine degradation.
-
Step 2: Solvation (Optional but Recommended). To reduce dust hazards and shock sensitivity, dissolve the solid in a compatible combustible solvent (e.g., Acetone or Ethanol) to create a 10-20% solution.
-
Scientist's Note: Incinerators prefer liquid feeds. Dissolving the solid ensures uniform combustion and prevents "hot spots" in the burn chamber.
-
-
Step 3: Labeling. Label clearly: "Hazardous Waste: Toxic, Flammable, Organic Amine (Nitro-compound)."
-
Step 4: Segregation. Store in the Flammable/Toxic satellite accumulation area. Keep away from oxidizers (Peroxides, Nitrates).
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Step 1: pH Check. Ensure the pH is > 9. If the solution is acidic, the Schiff base may hydrolyze, releasing 4-nitrobenzaldehyde (toxic solid) and azepane salts.
-
Step 2: Stream Selection.
-
Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Acetone.
-
Halogenated: If dissolved in DCM or Chloroform.
-
-
Step 3: Bulking. Pour into the appropriate carboy (Jerrycan). Leave 10% headspace for vapor expansion.
C. Contaminated Glassware & Sharps
-
Step 1: Rinse. Triple rinse glassware with Acetone. Collect the rinsate as Liquid Waste (see above).
-
Step 2: Decontamination. Immerse rinsed glassware in a 10% HCl bath for 12 hours.
-
Step 3: Disposal. Discard chemically decontaminated glass in the "Broken Glass/Sharps" bin.
Visualizations
Diagram 1: Waste Stream Decision Tree
This logic flow ensures the compound enters the correct destruction pathway, minimizing environmental release risks.
Caption: Decision matrix for segregating azepane-derivative waste into correct incineration streams.
Diagram 2: Emergency Spill Response Workflow
A self-validating loop for managing accidental release in the laboratory.
Caption: Operational workflow for neutralizing and cleaning spills of nitrobenzylidene amines.
Scientific Rationale & Mechanism
Why Incineration?
Biological treatment plants (sewage) cannot effectively degrade the stable azepane ring or the nitro group. Nitro compounds are often bacteriostatic, meaning they kill the bacteria used in water treatment. Incineration at >850°C ensures complete oxidation:
Why Acid Decontamination? The Schiff base linkage is the molecule's "Achilles' heel." By applying dilute acid (HCl), you cleave the molecule into two smaller precursors. While both are still hazardous, they prevent the specific pharmacological activity of the intact drug scaffold and are more predictable in their physical behavior during cleanup.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Azepane. PubChem.[5] Available at: [Link]
-
Institution of Chemical Engineers (IChemE). Screening Protocol to Identify Potentially Explosive Compounds in Early Stage Development. Hazards 25 Symposium. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Best Management Practices for Unused Pharmaceuticals at Health Care Facilities. EPA 821-R-10-006. Available at: [Link]
-
Collect and Recycle. Amine Disposal For Businesses. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
